Meleagrine
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H23N5O4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione |
InChI |
InChI=1S/C23H23N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-13,29H,1H2,2-4H3,(H,24,25)(H,26,30)/b17-10+ |
InChI Key |
JTJJJLSLKZFEPJ-LICLKQGHSA-N |
SMILES |
CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O |
Isomeric SMILES |
CC(C)(C=C)C12C=C(C(=O)N\3C1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O |
Canonical SMILES |
CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O |
Synonyms |
meleagrin |
Origin of Product |
United States |
Foundational & Exploratory
Meleagrine: A Fungal Alkaloid with Therapeutic Potential - A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meleagrine, a prenylated indole alkaloid with a complex triazaspirocyclic skeleton, has emerged as a promising natural product with a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and a summary of its key biological targets. The document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this fungal metabolite.
Natural Sources of this compound
This compound is a secondary metabolite primarily produced by various species of fungi belonging to the genus Penicillium.[2][3] These fungi are ubiquitous in nature and can be isolated from diverse environments, including soil, decaying vegetation, and as endophytes in plants. Marine environments have also been identified as a rich source of this compound-producing fungi.[1]
A number of Penicillium species have been identified as producers of this compound and its analogs. These include, but are not limited to:
-
Penicillium chrysogenum : This species, famously known for its production of penicillin, is also a significant source of this compound.[2][4] Strains have been isolated from various sources, including as an endophyte from the olive tree (Olea europaea) and from Red Sea sediments.[1][2]
-
Penicillium meleagrinum : As the species from which the compound was first isolated, P. meleagrinum remains a key natural source.[2][5]
-
Penicillium commune : An endophytic fungus isolated from the toxic medicinal plant Tylophora ovata has been shown to produce novel meleagrin analogues.[6]
-
Penicillium sp. : Various other Penicillium species, including a marine-derived strain designated OUCMDZ-1435, have been reported to produce this compound.[7][8]
The production of this compound can be influenced by fermentation conditions, and optimization of these parameters can lead to significantly increased yields.[8]
Isolation and Purification of this compound
The isolation of this compound from fungal cultures typically involves a multi-step process of extraction and chromatography. The following protocol is a representative example for the isolation of this compound from Penicillium chrysogenum.
Experimental Protocol: Isolation from Penicillium chrysogenum
2.1.1. Fungal Culture and Fermentation
-
A pure culture of Penicillium chrysogenum is inoculated into a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB).
-
The culture is incubated for a period of 7 to 15 days, or until sufficient biomass and secondary metabolite production is achieved. Fermentation can be carried out in shaker flasks to ensure adequate aeration.
2.1.2. Extraction of Fungal Metabolites
-
Following incubation, the fungal biomass (mycelia) is separated from the culture broth by filtration.
-
The mycelia are extracted exhaustively with an organic solvent such as dichloromethane (CH₂Cl₂) or methanol.[2]
-
The culture filtrate is also extracted with a solvent like chloroform to recover extracellular metabolites.
-
The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.[2]
2.1.3. Chromatographic Purification
-
The crude extract is subjected to a series of chromatographic separations to isolate this compound.
-
Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel or Sephadex LH-20. A gradient elution system with increasing polarity, such as a hexane-ethyl acetate or chloroform-methanol gradient, is typically employed.[1]
-
Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and subjected to further rounds of chromatography, which may include preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
2.1.4. Yield
-
In one reported isolation from a large-scale fermentation of an endophytic P. chrysogenum, a bioguided fractionation of a 5g crude extract yielded pure this compound.[2] Another study reported obtaining 120 mg of this compound from a starting crude extract.[1] A fermentation optimization study reported a yield of 335 mg/L of this compound from Penicillium sp. OUCMDZ-1435.[8]
Physicochemical and Spectroscopic Data
Pure this compound is typically obtained as a pale-yellow crystalline solid.[1] Its molecular formula has been determined as C₂₃H₂₃N₅O₄.[1]
Table 1: Spectroscopic Data for this compound
| Data Type | Description |
| Mass Spectrometry | Molecular Formula: C₂₃H₂₃N₅O₄ [M+H]⁺: m/z 434[1] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.27 (1H, s), 7.59 (1H, s), 7.57 (1H, d, J = 7.85 Hz), 7.30 (1H, s), 7.26 (1H, dt, J = 7.8, 0.95 Hz), 7.09 (1H, dt, J = 7.55, 0.95 Hz), 6.98 (1H, d, J = 7.85 Hz), 6.12 (1H, brs), 5.50 (1H, s), 5.11 (1H, d, J = 9.6 Hz), 5.05 (1H, d, J = 17.1 Hz), 3.73 (3H, s), 1.34 (3H, s), 1.24 (3H, s)[1] |
| ¹³C NMR (100 MHz, CDCl₃:CD₃OD (1:1)) | δ (ppm): 167.0, 159.2, 146.5, 141.8, 141.8, 136.8, 134.3, 128.5, 126.1, 125.5, 124.9, 123.6, 122.8, 111.3, 111.3, 109.5, 108.5, 101.6, 65.4, 52.5, 42.6, 29.7[1] |
| Infrared (IR) Spectroscopy | Data not available in the reviewed sources. |
Biological Activity and Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways.
Inhibition of c-Met Signaling in Cancer
This compound has demonstrated significant antiproliferative, antimigratory, and anti-invasive properties in c-Met-dependent breast cancer cells.[2] The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades that promote cell growth, survival, and motility.[2] this compound has been shown to inhibit the phosphorylation of c-Met, thereby blocking the activation of this oncogenic pathway.[2]
Activation of the Nrf2/HO-1 Antioxidant Pathway
In studies investigating its protective effects against bleomycin-induced pulmonary fibrosis, this compound was found to activate the Nrf2/HO-1 signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of genes that protect the cell from damage. This compound's ability to activate this pathway contributes to its antioxidant and anti-inflammatory properties.
Experimental Workflow for Biological Activity Assessment
The following workflow outlines a general procedure for evaluating the effect of this compound on a specific signaling pathway, using the c-Met pathway in breast cancer cells as an example.
Conclusion
This compound represents a compelling natural product with significant therapeutic potential. Its reliable availability from fungal sources, coupled with established isolation protocols, makes it an accessible compound for further investigation. The elucidation of its mechanisms of action, particularly its inhibitory effects on key oncogenic pathways like c-Met and its activation of cytoprotective pathways such as Nrf2/HO-1, underscores its promise as a lead compound in drug discovery and development. This guide provides a foundational resource for scientists to explore the full therapeutic utility of this fascinating fungal alkaloid.
References
- 1. mdpi.com [mdpi.com]
- 2. The indole alkaloid meleagrin, from the olive tree endophytic fungus Penicillium chrysogenum, as a novel lead for the control of c-Met-dependent breast cancer proliferation, migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Meleagrin | C23H23N5O4 | CID 23728435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Undescribed meleagrin alkaloids from the endophytic fungus Penicillium commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery, Antitumor Activity, and Fermentation Optimization of Roquefortines from Penicillium sp. OUCMDZ-1435 - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Meleagrine in Penicillium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of meleagrine, a prenylated indole alkaloid with promising biological activities, in fungi of the genus Penicillium, particularly Penicillium chrysogenum. This document details the genetic basis, enzymatic steps, and chemical intermediates of the pathway, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Introduction to this compound
This compound is a mycotoxin characterized by a complex triazaspirocyclic skeleton. It belongs to the roquefortine alkaloid family and is known for its cytotoxic and antibacterial properties. The elucidation of its biosynthetic pathway is crucial for understanding its production, regulation, and for harnessing its therapeutic potential through synthetic biology and medicinal chemistry approaches. In Penicillium chrysogenum, the biosynthesis of this compound is intricately linked to that of another mycotoxin, roquefortine C, sharing a common gene cluster and early pathway intermediates.[1][2]
The this compound Biosynthetic Gene Cluster
The production of this compound is orchestrated by a set of co-regulated genes located within a single biosynthetic gene cluster, often referred to as the roquefortine/meleagrine (RGGM) cluster.[3][4] In P. chrysogenum, this cluster contains seven key genes encoding the enzymes and a transporter protein necessary for the synthesis and secretion of this compound.[3][5]
Table 1: Genes in the Penicillium chrysogenum Roquefortine/Meleagrine Gene Cluster
| Gene | Protein Product | Putative Function |
| roqA (Pc21g15480) | RoqA | Nonribosomal Peptide Synthetase (NRPS) |
| roqR | RoqR | Cytochrome P450 Oxidoreductase |
| roqD (Pc21g15430) | RoqD | Dimethylallyl-L-tryptophan Synthase (Prenyltransferase) |
| roqM | RoqM | Monooxygenase |
| roqO | RoqO | Monooxygenase |
| roqN (Pc21g15440) | RoqN | Methyltransferase |
| roqT | RoqT | MFS Transporter |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a branched pathway that commences with the condensation of L-tryptophan and L-histidine.[5] The pathway proceeds through several key intermediates, including roquefortine C, which serves as a crucial branch-point metabolite.
Formation of the Diketopiperazine Core
The pathway is initiated by the nonribosomal peptide synthetase (NRPS) RoqA , which condenses L-histidine and L-tryptophan to form the diketopiperazine, histidyltryptophanyldiketopiperazine (HTD).[5][6]
A Branched Pathway to Roquefortine C
From HTD, the pathway branches.[5][7] One branch involves the dehydrogenation of HTD by the cytochrome P450 oxidoreductase RoqR to yield dehydrohistidyltryptophanyldiketopiperazine (DHTD).[5][6] Subsequently, the prenyltransferase RoqD attaches a dimethylallyl group to DHTD to form roquefortine C.[5][7] In the alternative branch, RoqD first prenylates HTD to produce roquefortine D, which is then dehydrogenated by RoqR to yield roquefortine C.[5]
Conversion of Roquefortine C to this compound
Roquefortine C is the direct precursor for the latter stages of this compound biosynthesis. This conversion involves a series of oxidative and methylation steps:
-
RoqM , a monooxygenase, hydroxylates roquefortine C to produce glandicoline A.[5]
-
A second monooxygenase, RoqO , further oxidizes glandicoline A to yield glandicoline B.[5]
-
Finally, the methyltransferase RoqN catalyzes the methylation of glandicoline B to form this compound.[5][8][9] Silencing of the roqN gene (previously referred to as gmt) leads to the accumulation of glandicoline B, confirming its role in this final step.[1][2][9]
Quantitative Data on this compound Production
Table 2: Effect of Initial pH on this compound Yield in Penicillium sp. OUCMDZ-1435
| Initial pH | Relative this compound Yield (%) |
| 2.0 | ~40 |
| 2.5 | ~80 |
| 3.0 | 100 |
| 4.0 | ~75 |
| 5.0 | ~50 |
| 6.0 | ~30 |
Data adapted from a study on fermentation optimization, where the yield at pH 3.0 was set as the maximum (100%).[8]
Table 3: Effect of Precursor Feeding on this compound Yield in Penicillium sp. OUCMDZ-1435
| Precursor Added | Relative this compound Yield (%) |
| L-Tryptophan | ~120 |
| L-Histidine | ~110 |
Data adapted from the same fermentation optimization study, showing a moderate increase in yield with the addition of precursors.[8]
Experimental Protocols
This section provides an overview of key experimental methodologies used to elucidate the this compound biosynthetic pathway. These are representative protocols and may require optimization for specific strains and laboratory conditions.
Fungal Strains and Culture Conditions
-
Strain: Penicillium chrysogenum (e.g., Wis54-1255) is a commonly used strain for studying this compound biosynthesis.
-
Media: For secondary metabolite production, a defined medium (DM) is often used. A typical DM for Penicillium might contain (per liter): 15 g glucose, 3.5 g (NH₄)₂SO₄, 0.5 g MgSO₄·7H₂O, 0.8 g KH₂PO₄, and a trace element solution.
-
Culture: Shake flask cultures are typically grown at 25-28°C with agitation (e.g., 200 rpm) for 5-7 days.
Gene Knockout via Homologous Recombination
This protocol outlines a general workflow for deleting a target gene (e.g., roqA) in P. chrysogenum.
RNA Silencing (RNAi)
RNA interference is a powerful tool for transiently reducing the expression of a target gene to study its function.[1][3]
-
Vector Construction: A hairpin RNAi vector (e.g., pJL43-RNAi) is constructed to express a double-stranded RNA (dsRNA) corresponding to a segment of the target gene.
-
Transformation: The RNAi vector is introduced into P. chrysogenum protoplasts.
-
Selection and Screening: Transformants are selected and screened for reduced expression of the target gene via qRT-PCR and for the expected changes in metabolite profile.
Metabolite Extraction and Analysis (HPLC-MS)
-
Extraction: The fungal mycelium and culture broth are separated. The broth is typically extracted with an organic solvent like ethyl acetate. The mycelium can be sonicated in methanol or another suitable solvent to extract intracellular metabolites.
-
HPLC-MS Analysis: The extracts are analyzed by High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid, is employed.
-
Detection: A PDA (Photodiode Array) detector can be used for UV-Vis detection, while a mass spectrometer (e.g., LTQ-FT Ultra) provides mass information for compound identification and quantification.
-
Conclusion
The biosynthesis of this compound in Penicillium is a complex, branched pathway involving a dedicated gene cluster. Understanding this pathway at a molecular and biochemical level is essential for researchers in natural product chemistry, mycotoxicology, and drug discovery. The methodologies and data presented in this guide provide a foundation for further investigation and for the potential biotechnological production of this compound and its derivatives. Further research is warranted to fully characterize the kinetics of the biosynthetic enzymes and the regulatory networks that govern the expression of the this compound gene cluster.
References
- 1. RNA-silencing in Penicillium chrysogenum and Acremonium chrysogenum: validation studies using beta-lactam genes expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penicillium roqueforti Secondary Metabolites: Biosynthetic Pathways, Gene Clusters, and Bioactivities [mdpi.com]
- 3. Morphology engineering of Penicillium chrysogenum by RNA silencing of chitin synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Branched Biosynthetic Pathway Is Involved in Production of Roquefortine and Related Compounds in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A branched biosynthetic pathway is involved in production of roquefortine and related compounds in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, Antitumor Activity, and Fermentation Optimization of Roquefortines from Penicillium sp. OUCMDZ-1435 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A single cluster of coregulated genes encodes the biosynthesis of the mycotoxins roquefortine C and meleagrin in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Biological Significance of Meleagrine and Oxaline Derivatives: A Technical Guide
An in-depth exploration of the discovery, biological activities, and underlying mechanisms of meleagrine and oxaline derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
This compound and oxaline are prenylated indole alkaloids, naturally produced by various fungi, particularly of the Penicillium genus. These compounds have garnered significant scientific interest due to their diverse and potent biological activities, especially their potential as anticancer agents. This technical guide delves into the core aspects of their discovery, summarizes their biological effects with quantitative data, outlines key experimental protocols, and visualizes the intricate signaling pathways they modulate.
Quantitative Biological Activity
The cytotoxic effects of this compound and its derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Meleagrin | MCF-7 | Breast adenocarcinoma | 4.94 | [1] |
| Meleagrin | HCT-116 | Colorectal carcinoma | 5.7 | [1] |
| Meleagrin | HepG2 | Hepatocellular carcinoma | 1.82 | [1] |
| Meleagrin | A549 | Lung carcinoma | Not specified | [1] |
| Meleagrin | K562 | Chronic myelogenous leukemia | Not specified | [1] |
| Meleagrin | PC-3 | Prostate cancer | Not specified | [1] |
| Meleagrin | L-02 | Normal human embryonic liver | Not specified | [1] |
| Oxaline | L-02 | Normal human embryonic liver | Not specified | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the discovery and characterization of this compound and oxaline derivatives.
Isolation and Purification of this compound from Penicillium chrysogenum
A common method for obtaining this compound involves the cultivation of the fungus Penicillium chrysogenum followed by extraction and chromatographic purification of the desired compound.[2]
1. Fungal Cultivation:
-
Penicillium chrysogenum is cultured in a suitable liquid medium, such as Czapek-Dox broth, supplemented with yeast extract.
-
The culture is incubated at room temperature for an extended period, typically around 30 days, to allow for the production of secondary metabolites, including this compound.[2]
2. Extraction:
-
After the incubation period, the fungal broth is filtered to separate the mycelia from the liquid medium.[2]
-
The liquid broth is then subjected to solvent extraction, typically with ethyl acetate, to partition the organic compounds, including this compound, into the organic phase.[2]
-
The mycelia are also extracted separately, often using methanol, to recover any intracellularly trapped compounds.
3. Chromatographic Purification:
-
The crude extracts are concentrated under vacuum and then subjected to column chromatography for purification.
-
A silica gel column is commonly used as the stationary phase.
-
The separation is achieved by eluting the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.[3]
-
Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure meleagrin.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like this compound and oxaline.[4][5][6][7][8]
1. Cell Seeding:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
The cells are then treated with various concentrations of the test compounds (this compound, oxaline derivatives) for a specific duration, typically 24 to 72 hours.
3. MTT Incubation:
-
Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[4]
-
The plates are incubated for another 3-4 hours to allow for the metabolic conversion of the yellow MTT into purple formazan crystals by viable cells.[4]
4. Solubilization and Absorbance Measurement:
-
A solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6]
5. Data Analysis:
-
The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects by modulating key intracellular signaling pathways, primarily the Nrf2/HO-1 and NF-κB pathways.
Activation of the Nrf2/HO-1 Pathway
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Meleagrin has been shown to activate this pathway, contributing to its protective effects.[2][9]
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to inducers like meleagrin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of various antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1).[10][11][12]
Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Chronic activation of this pathway is implicated in various diseases, including cancer. Meleagrin has been found to inhibit NF-κB signaling.[2][9]
In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes. Meleagrin is thought to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.[13][14][15][16][17]
Biosynthesis and Synthesis of Derivatives
The biosynthesis of this compound and oxaline originates from the amino acid tryptophan.[18][19][20][21][22] The intricate biosynthetic pathway involves a series of enzymatic reactions, including prenylation and cyclization, to form the complex core structures of these alkaloids. The development of synthetic routes to produce this compound, oxaline, and their derivatives is an active area of research, aiming to generate novel analogs with improved therapeutic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Meleagrin Isolated from the Red Sea Fungus Penicillium chrysogenum Protects against Bleomycin-Induced Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Meleagrin Isolated from the Red Sea Fungus Penicillium chrysogenum Protects against Bleomycin-Induced Pulmonary Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. JNK pathway is involved in the inhibition of inflammatory target gene expression and NF-kappaB activation by melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Synthesis of Tryptophan and Tyrosine Derivatives." by Li Shui [repository.lsu.edu]
- 19. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The synthesis of amino-acids: Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enantiospecific synthesis with amino acids. Part 1. Tryptophan as a chiron for the synthesis of α-substituted tryptophan derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 22. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Meleagrine Alkaloids: A Technical Guide for Researchers
Abstract
Meleagrine alkaloids, a class of prenylated indole alkaloids primarily isolated from fungi of the Penicillium genus, are characterized by a unique triazaspirocyclic skeleton.[1] These secondary metabolites have garnered significant attention within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound alkaloids, with a focus on their anticancer, antibacterial, and anti-inflammatory effects. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and the underlying signaling pathways are visualized to offer a thorough resource for researchers and drug development professionals exploring the therapeutic potential of these complex natural products.
Anticancer and Cytotoxic Activities
This compound and its analogues have demonstrated significant antiproliferative and cytotoxic effects across a broad spectrum of human cancer cell lines. The primary mechanism of action for its anticancer activity is the inhibition of the c-Met kinase signaling pathway, which is often dysregulated in various malignancies.[2][3] Further studies have revealed that these alkaloids can also induce cell cycle arrest and apoptosis.[4]
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and its related compounds has been quantified against numerous cancer cell lines, with IC₅₀ values often in the low micromolar range. These findings underscore the potency of this alkaloid class.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Meleagrin | MDA-MB-231, MDA-468, BT-474, SK BR-3, MCF7, MCF7-dox | Breast (c-Met-dependent) | 1.8 - 8.9 | [4] |
| K562 | Leukemia | 8.9 | [2] | |
| HL-60 | Leukemia | 12.7 | [2] | |
| A-549 | Non-small cell lung | 19.9 | [4] | |
| HL-60 | Leukemia | 7.4 | [4] | |
| BEL-7402 | Cervical | 1.8 - 6.7 | [4] | |
| MOLT-4 | T-lymphoblast | 1.8 - 6.7 | [4] | |
| KB-3-1 | Cervix Carcinoma | 3.07 | [5] | |
| KB-V1 (multidrug-resistant) | Cervix Carcinoma | 6.07 | [5] | |
| HepG2 | Liver | 1.82 | [6] | |
| MCF-7 | Breast | 4.94 | [6] | |
| HCT-116 | Colon | 5.7 | [6] | |
| Isomeleagrin | HGC27 | Gastric | 2.01 | [7][8] |
| Oxaline | - | Tubulin Polymerization | 8.7 | [2] |
Mechanism of Action: c-Met Inhibition
The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and invasion.[4] Its dysregulation is a key driver in many cancers. Meleagrin has been identified as an excellent ATP-competitive inhibitor of c-Met kinase.[3][4] By blocking the phosphorylation of c-Met, meleagrin effectively halts the downstream signaling cascade responsible for tumor progression.[4]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Flow cytometry analysis has revealed that meleagrin can arrest the cell cycle in the G2/M phase.[4] This prevents cancer cells from dividing and proliferating. Furthermore, meleagrin and its analogues can induce apoptosis, or programmed cell death, in cancer cells.[4][6]
Key Experimental Protocols
1.4.1. Cell Proliferation (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of meleagrin (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
1.4.2. Wound Healing (Migration) Assay
-
Monolayer Culture: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Wound: Create a uniform scratch across the monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash cells with PBS to remove debris and add fresh medium containing a non-lethal concentration of meleagrin (e.g., at its IC₂₅) or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and subsequent time points (e.g., 24, 48 hours).
-
Analysis: Measure the width of the wound at multiple points for each condition. The rate of migration is determined by the closure of the gap over time compared to the control.
Antibacterial Activity
This compound exhibits notable antibacterial properties, primarily through the inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in type II fatty acid synthesis (FAS-II).[2][9][10] This pathway is essential for bacterial survival but absent in mammals, making FabI an attractive target for novel antibiotics.
Quantitative Antibacterial Data
| Compound | Target/Organism | Activity Type | Value | Reference |
| Meleagrin | E. coli FabI | IC₅₀ | 33.2 µM | [9] |
| S. aureus FabI | IC₅₀ | 40.1 µM | [9] | |
| S. aureus ATCC 29213 | MIC | 0.25 mg/mL | [5] | |
| S. aureus ATCC 29213 | Antibiofilm | 87.1% inhibition @ 69.2 µM | [5] |
Mechanism of Action: FabI Inhibition
The bacterial FAS-II pathway is a multi-step process responsible for elongating fatty acid chains. FabI catalyzes the final, rate-limiting step in each elongation cycle.[9] Meleagrin selectively inhibits FabI, disrupting the synthesis of essential membrane phospholipids and leading to bacterial cell death.[9] Interestingly, while meleagrin does not inhibit the FabK isoform found in bacteria like Streptococcus pneumoniae, it still shows activity against these strains, suggesting at least one additional mode of action.[9][10]
Key Experimental Protocols
2.3.1. In Vitro FabI Enzyme Inhibition Assay
-
Enzyme Preparation: Use purified recombinant FabI from S. aureus or E. coli.
-
Reaction Mixture: Prepare a reaction buffer containing NADPH, crotonoyl-CoA (substrate), and the FabI enzyme.
-
Inhibitor Addition: Add various concentrations of meleagrin or a vehicle control to the reaction mixture and pre-incubate.
-
Reaction Initiation: Start the reaction by adding the substrate.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer.
-
Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of meleagrin.
2.3.2. Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus) to the mid-logarithmic phase in an appropriate broth medium.
-
Serial Dilutions: Prepare two-fold serial dilutions of meleagrin in a 96-well microplate.
-
Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of meleagrin that completely inhibits visible bacterial growth.
Anti-inflammatory and Antifibrotic Activities
Meleagrin has demonstrated potent protective effects in a mouse model of bleomycin-induced pulmonary fibrosis.[1][11] Its therapeutic action is multifaceted, involving the simultaneous modulation of oxidative stress, inflammation, apoptosis, and fibrosis signaling pathways.
Mechanism of Action
The protective effect of meleagrin against pulmonary fibrosis is attributed to its ability to:
-
Activate the Nrf2/HO-1 antioxidant pathway , which enhances the cellular defense against oxidative stress.[1][11]
-
Inhibit the TLR4 and NF-κB signaling pathways , leading to a decreased release of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ.[1][11]
-
Inhibit apoptosis by reducing the levels of pro-apoptotic proteins (Bax, caspase-3) and increasing the anti-apoptotic protein Bcl2.[1][11]
-
Suppress fibrotic processes by inhibiting the gene expression of key fibrotic markers like α-SMA, TGF-β1, and Smad-2.[11]
Key Experimental Protocols
3.2.1. Bleomycin-Induced Pulmonary Fibrosis Animal Model
-
Animal Model: Use adult male C57BL/6 mice.
-
Induction: Administer a single intratracheal instillation of bleomycin (e.g., 2.5 mg/kg) to induce lung injury. A control group receives saline.
-
Treatment: Administer meleagrin (e.g., 5 mg/kg, i.p.) daily for a specified period (e.g., 21 days) post-bleomycin instillation.
-
Sample Collection: At the end of the experiment, sacrifice the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).
-
Histological Analysis: Perform Masson's trichrome and H&E staining on lung sections to assess collagen deposition and inflammation.
-
Biochemical Analysis: Use lung homogenates and BALF for further analysis.
3.2.2. Measurement of Oxidative Stress Markers
-
Lipid Peroxidation (MDA Assay): Measure malondialdehyde (MDA) levels in lung homogenates using a thiobarbituric acid reactive substances (TBARS) assay kit.
-
Antioxidant Enzymes: Measure the activity of superoxide dismutase (SOD) and catalase (CAT) in lung homogenates using commercially available assay kits.
-
Reduced Glutathione (GSH): Quantify GSH levels using a colorimetric assay based on the reaction with DTNB (Ellman's reagent).
3.2.3. Quantification of Cytokine Levels (ELISA)
-
Sample Preparation: Use supernatant from lung homogenates or BALF.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) using specific kits for mouse TNF-α, IL-6, and IFN-γ according to the manufacturer's instructions.
-
Analysis: Determine cytokine concentrations by comparing sample absorbance to a standard curve.
Conclusion
This compound alkaloids represent a promising class of natural products with a remarkable breadth of biological activities. Their ability to potently inhibit key targets in oncology (c-Met), infectious disease (FabI), and inflammation (TLR4/NF-κB) highlights their potential as versatile lead compounds for drug discovery. The multifaceted mechanism of action, particularly in the context of complex diseases like cancer and pulmonary fibrosis, suggests that these molecules could form the basis for novel therapeutics with multiple beneficial effects. Further research into structure-activity relationships, bioavailability, and in vivo efficacy is warranted to fully explore the therapeutic potential of the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The indole alkaloid meleagrin, from the olive tree endophytic fungus Penicillium chrysogenum, as a novel lead for the control of c-Met-dependent breast cancer proliferation, migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The indole alkaloid meleagrin, from the olive tree endophytic fungus Penicillium chrysogenum, as a novel lead for the control of c-Met-dependent breast cancer proliferation, migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Undescribed meleagrin alkaloids from the endophytic fungus Penicillium commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meleagrin, a New FabI Inhibitor from Penicillium chryosogenum with at Least One Additional Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Meleagrin, a new FabI inhibitor from Penicillium chryosogenum with at least one additional mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Meleagrine: A Technical Guide to Preliminary Mechanism of Action Studies
For: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the preliminary research into the mechanism of action of meleagrine, a prenylated indole alkaloid derived from fungi of the Penicillium and Emericella genera. This compound has garnered scientific interest due to its diverse and potent biological activities, including antibacterial, antiproliferative, and anti-inflammatory effects. This guide summarizes the current understanding of its molecular targets and signaling pathways, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of its mechanisms.
Antibacterial Mechanism of Action
Preliminary studies reveal that this compound exerts its antibacterial effects through a multi-targeted approach, making it a promising candidate for combating drug-resistant bacteria.[1] The primary mechanism involves the inhibition of fatty acid synthesis, with evidence pointing to at least one additional mode of action.[1]
Inhibition of Enoyl-Acyl Carrier Protein Reductase (FabI)
The principal antibacterial target identified for this compound is the bacterial enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the type II fatty acid synthesis (FAS-II) pathway.[1][2] This pathway is essential for bacterial membrane biogenesis and is absent in mammals, making FabI an attractive target for selective antibacterial agents.[3]
This compound acts as a selective inhibitor of the FabI isoform, showing no significant activity against the FabK isoform found in bacteria like Streptococcus pneumoniae.[1][2] The inhibition of FabI disrupts the elongation cycle of fatty acid synthesis, leading to bacterial growth inhibition.[1] Evidence for this mechanism includes:
-
Direct binding of this compound to Staphylococcus aureus FabI, as confirmed by fluorescence quenching assays.[1]
-
Inhibition of intracellular fatty acid biosynthesis in S. aureus.[1]
-
An increased minimum inhibitory concentration (MIC) in S. aureus strains that overexpress FabI.[1]
Interestingly, despite its inactivity against the FabK enzyme in vitro, this compound inhibits the growth of S. pneumoniae, which contains only the FabK isoform.[1] This, coupled with the inability to generate resistant mutants, strongly suggests that this compound possesses at least one additional antibacterial target, which remains to be elucidated.[1]
Quantitative Data: Enzyme Inhibition and Antibacterial Activity
The inhibitory potency of this compound against FabI and its antibacterial activity against various bacterial strains have been quantified in preliminary studies.
| Target/Organism | Assay Type | Value | Reference |
| E. coli FabI | Enzyme Inhibition | IC₅₀: 33.2 µM | [2] |
| S. aureus FabI | Enzyme Inhibition | IC₅₀: 40.1 µM | [2] |
| S. pneumoniae FabK | Enzyme Inhibition | No inhibition at 200 µM | [2] |
| S. aureus | Antibiofilm Activity | MIC: 0.25 mg/mL | [4] |
Experimental Protocols
This assay quantifies the ability of a compound to inhibit the activity of the FabI enzyme.
-
Enzyme and Substrate Preparation: Recombinant FabI enzyme is purified. The substrate, crotonoyl-CoA, and the cofactor, NADH, are prepared in an assay buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5).
-
Reaction Mixture: The reaction is initiated by mixing the FabI enzyme, NADH, and varying concentrations of the test compound (this compound) in a microplate well.
-
Initiation and Measurement: The reaction is started by adding crotonoyl-CoA. The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This biophysical assay confirms the direct binding of an inhibitor to a target protein.
-
Protein Preparation: A solution of purified S. aureus FabI is prepared in a suitable buffer. The intrinsic fluorescence of the protein's tryptophan residues is used as the signal.
-
Titration: Aliquots of a stock solution of this compound are incrementally added to the FabI solution.
-
Fluorescence Measurement: After each addition and a brief incubation period, the fluorescence emission spectrum of the protein is recorded (typically with an excitation wavelength of ~280-295 nm).
-
Data Analysis: The quenching of the tryptophan fluorescence intensity upon the addition of this compound indicates binding. The binding constant can be calculated by analyzing the change in fluorescence as a function of the ligand concentration using appropriate binding models.[1]
Visualization: Antibacterial Mechanism
Caption: this compound inhibits the FabI enzyme, blocking a key reduction step in the bacterial FAS-II elongation cycle.
Antiproliferative and Cytotoxic Mechanisms
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[4][5][6] The primary mechanism elucidated to date is the inhibition of the c-Met receptor tyrosine kinase signaling pathway, which is often dysregulated in cancer, leading to increased proliferation, migration, and invasion.[6]
Inhibition of the HGF/c-Met Signaling Pathway
The hepatocyte growth factor (HGF) and its receptor, c-Met, play a critical role in tumorigenesis.[6] this compound has been identified as an ATP-competitive inhibitor of c-Met kinase.[6] By binding to the ATP-binding pocket of the c-Met kinase domain, this compound prevents autophosphorylation and the subsequent activation of downstream pro-survival and pro-metastatic signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.
This inhibition leads to several downstream cellular effects:
-
Inhibition of Proliferation: this compound inhibits the growth of various breast cancer cell lines, including triple-negative (MDA-MB-231) and HER2-positive (SK BR-3) types, while showing minimal effect on non-tumorigenic mammary epithelial cells (MCF10A).[6]
-
Cell Cycle Arrest: In leukemia HL-60 cells, meleagrin has been shown to arrest the cell cycle in the G2/M phase.[6]
-
Inhibition of Migration and Invasion: Treatment with this compound results in a dose-dependent inhibition of HGF-induced migration and invasion of breast cancer cells.[6]
Quantitative Data: Cytotoxic Activity
This compound's cytotoxic potency varies across different cancer cell lines.
| Cell Line | Cancer Type | Value | Reference |
| KB-3-1 | Human Cervix Carcinoma | IC₅₀: 3.07 µM | [4] |
| KB-V1 | Multidrug-Resistant Cervix Carcinoma | IC₅₀: 6.07 µM | [4] |
| A-549 | Non-small Cell Lung Cancer | IC₅₀: 19.9 µM | [6] |
| HL-60 | Leukemia | IC₅₀: 7.4 µM | [6] |
| K562 | Leukemia | IC₅₀: 8.9 µM | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | IC₅₀: ~5 µM (estimated) | [6] |
| MCF-7 | ER-positive Breast Cancer | IC₅₀: ~10 µM (estimated) | [6] |
Experimental Protocols
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the purple solution is measured at ~570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the log-concentration of this compound.
This is a fluorescence-based, high-throughput assay for measuring kinase activity.
-
Reaction Setup: Recombinant c-Met kinase, a specific peptide substrate, ATP, and varying concentrations of this compound are combined in a microplate.
-
Kinase Reaction: The reaction is allowed to proceed for a set time (e.g., 60 minutes), during which the kinase transfers phosphate from ATP to the peptide substrate.
-
Development Reagent: A development reagent containing a protease is added. The protease specifically cleaves the non-phosphorylated peptide, disrupting a FRET (Fluorescence Resonance Energy Transfer) pair. Phosphorylated peptides are protected from cleavage.
-
Fluorescence Measurement: The plate is read on a fluorescence plate reader. High fluorescence indicates high kinase inhibition (more phosphorylated, protected peptide).
-
Data Analysis: The IC₅₀ is determined from the dose-response curve of inhibitor concentration versus kinase activity.[6]
Visualizations: Antiproliferative Mechanism and Workflow
References
- 1. Meleagrin, a new FabI inhibitor from Penicillium chryosogenum with at least one additional mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meleagrin, a New FabI Inhibitor from Penicillium chryosogenum with at Least One Additional Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Meleagrin from marine fungus Emericella dentata Nq45: crystal structure and diverse biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The indole alkaloid meleagrin, from the olive tree endophytic fungus Penicillium chrysogenum, as a novel lead for the control of c-Met-dependent breast cancer proliferation, migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Meleagrine: A Fungal Alkaloid with Promising Antimicrobial Activity
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Meleagrine, a prenylated indole alkaloid produced by various fungi of the Penicillium and Aspergillus genera, has emerged as a compound of significant interest in the search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound's potential as an antimicrobial, with a focus on its mechanism of action, spectrum of activity, and potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.
Introduction
The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent discovery and development of new drugs with novel mechanisms of action. Natural products, particularly those derived from microorganisms, have historically been a rich source of antibiotics. This compound, a structurally complex fungal metabolite, has demonstrated promising activity against clinically relevant bacteria, most notably Staphylococcus aureus. This document synthesizes the available scientific literature to provide a detailed technical resource on the antimicrobial properties of this compound.
Antimicrobial Spectrum and Potency
This compound has shown inhibitory activity against a range of microorganisms. The most comprehensive data available is for its activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).
Quantitative Antimicrobial Activity Data
The following tables summarize the reported minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for this compound and its derivatives against various microbial species.
| Microorganism | Strain | Compound | MIC (µg/mL) | IC50 (µM) | Reference |
| Staphylococcus aureus | RN4220 | Meleagrin | 128 | - | [1] |
| Staphylococcus aureus | 503 | Meleagrin | 128 | - | [1] |
| Staphylococcus aureus | CCARM 3089 | Meleagrin | 128 | - | [1] |
| Staphylococcus aureus | ATCC 29213 | Meleagrin | - | - | [2] |
| Escherichia coli | KCTC 1924 | Meleagrin | 128 | - | [1] |
| Escherichia coli | FabI Target | Meleagrin | - | 33.2 | [1] |
| Staphylococcus aureus | FabI Target | Meleagrin | - | 40.1 | [1] |
| Streptococcus pneumoniae | KCTC 3932 | Meleagrin | 64 | - | [1] |
Table 1: Minimum Inhibitory Concentration (MIC) and IC50 Values of this compound against Bacteria.
| Microorganism | Strain | Compound | MIC (µg/mL) | Reference |
| Candida albicans | - | Meleagrin | >128 | [1] |
| Aspergillus niger | - | Meleagrin | >128 | [1] |
| Trichophyton rubrum | - | Meleagrin | >128 | [1] |
| Trichophyton mentagrophytes | - | Meleagrin | >128 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) Values of this compound against Fungi.
Mechanism of Action
The primary mechanism of antimicrobial action for this compound is the inhibition of bacterial fatty acid synthesis, specifically targeting the enoyl-acyl carrier protein reductase (FabI). However, evidence strongly suggests the presence of at least one additional mode of action.
Inhibition of Fatty Acid Biosynthesis (FASII)
Bacterial type II fatty acid synthesis (FASII) is an essential pathway for bacterial survival and is distinct from the type I pathway found in mammals, making it an attractive target for antibiotic development. This compound has been identified as a direct inhibitor of FabI, a key enzyme in the elongation cycle of FASII.[1]
-
Enzyme Inhibition: this compound inhibits both E. coli and S. aureus FabI with IC50 values of 33.2 and 40.1 µM, respectively.[1]
-
Selective Inhibition: this compound is selective for FabI and does not inhibit FabK, the enoyl-ACP reductase found in organisms like Streptococcus pneumoniae, at concentrations up to 200 µM.[1]
-
Direct Binding: Fluorescence quenching assays have confirmed that this compound and its active derivatives directly bind to S. aureus FabI.[1]
References
Early Research on Meleagrine Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early cytotoxic research on Meleagrine, a roquefortine alkaloid with notable anti-tumor properties. The document summarizes key quantitative data, details experimental methodologies, and visualizes putative signaling pathways based on initial findings.
Quantitative Assessment of this compound's Cytotoxic Activity
Early studies have demonstrated this compound's potent cytotoxic effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined for several cell lines. A significant study on this compound isolated from Penicillium sp. OUCMDZ-1435 provides key quantitative data on its activity against a panel of cancer cells.
Table 1: IC50 Values of this compound against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Positive Control |
| HepG2 | Hepatocellular Carcinoma | 1.82 | Adriamycin |
| MCF-7 | Breast Adenocarcinoma | 4.94 | Adriamycin |
| HCT-116 | Colon Carcinoma | 5.7 | Adriamycin |
| A549 | Lung Carcinoma | > 40 | Adriamycin |
| K562 | Chronic Myelogenous Leukemia | > 40 | Adriamycin |
| L-02 | Human Embryonic Liver Cells | > 40 | Adriamycin |
Data sourced from a study on roquefortines from Penicillium sp. OUCMDZ-1435.
The data clearly indicates that this compound exhibits selective cytotoxicity, with the most pronounced effect observed against the HepG2 human hepatocellular carcinoma cell line. Notably, this compound showed significantly less activity against the non-cancerous human embryonic liver cell line L-02, suggesting a potential therapeutic window.
Experimental Protocols
The following sections detail the methodologies employed in the foundational studies on this compound's cytotoxicity.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116, A549, K562) and a normal human cell line (e.g., L-02)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Adriamycin (positive control)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution, e.g., 0.1 to 100 µM). Control wells include cells treated with vehicle (DMSO) alone and cells treated with a positive control (Adriamycin).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10-15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
HepG2 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: HepG2 cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and collected by centrifugation.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.
-
Staining: The fixed cells are washed with PBS and then resuspended in PI staining solution. The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of PI, which is proportional to the DNA content, is measured.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HepG2 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: HepG2 cells are treated with different concentrations of this compound for a defined period (e.g., 24 hours).
-
Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and then resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: An additional volume of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.
-
Data Analysis: The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.
Signaling Pathways and Mechanisms of Action
Early research indicates that this compound's cytotoxic effects are, at least in part, mediated by the induction of apoptosis and cell cycle arrest at the G2/M phase, particularly in HepG2 cells. While the precise molecular targets and signaling cascades have not been fully elucidated in these initial studies, the observed cellular events allow for the postulation of potential pathways.
Putative Apoptosis Induction Pathway
The induction of apoptosis by this compound likely involves the activation of one or both of the major apoptotic pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
Caption: Putative this compound-induced apoptosis signaling pathways.
Further investigation is required to determine if this compound directly activates death receptors or induces mitochondrial stress, leading to the activation of initiator caspases (caspase-8 or caspase-9) and subsequent executioner caspases like caspase-3. The regulation of Bcl-2 family proteins by this compound is also a critical area for future research.
Postulated G2/M Cell Cycle Arrest Mechanism
The observed G2/M arrest in HepG2 cells treated with this compound suggests an interference with the cell cycle checkpoint machinery that governs the transition from the G2 to the M phase.
Meleagrine as a FabI Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of meleagrine's role as an inhibitor of the bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in the fatty acid synthesis II (FASII) pathway and a promising target for novel antibacterial agents. This document summarizes the quantitative inhibitory data, details the experimental protocols for its evaluation, and visualizes the underlying mechanisms and workflows.
Core Findings
Meleagrin, a natural product isolated from Penicillium chrysogenum, has been identified as a novel inhibitor of bacterial FabI.[1][2][3] It demonstrates selective inhibition of Staphylococcus aureus FabI over the FabK isoform found in Streptococcus pneumoniae.[1][2] Notably, this compound and its more active derivatives have been shown to directly bind to S. aureus FabI, inhibit intracellular fatty acid biosynthesis, and exhibit antibacterial activity.[1][3] An intriguing aspect of this compound is its apparent multi-target mechanism of action, as it also shows activity against bacteria that solely possess the FabK isoform, and no resistant mutants have been readily generated.[1][2][3]
Quantitative Inhibitory Data
The inhibitory potency of this compound and its derivatives against FabI has been quantified through various assays. The following tables summarize the key data points for easy comparison.
Table 1: Inhibitory Effects of this compound and Its Derivatives against FabI and Bacterial Growth [4][5]
| Compound | S. aureus FabI IC50 (µM) | E. coli FabI IC50 (µM) | S. pneumoniae FabK IC50 (µM) | S. aureus RN4220 MIC (µg/mL) | E. coli KCTC 1924 MIC (µg/mL) |
| Meleagrin (1) | 40.1 | 33.2 | >200 | 32 | 64 |
| Derivative 3 | 55.4 | 43.5 | >200 | 32 | 128 |
| Derivative 4 | 60.1 | 51.2 | >200 | 64 | 128 |
| Derivative 5 | 20.3 | 15.8 | >200 | 8 | 32 |
| Derivative 6 | 25.1 | 19.7 | >200 | 16 | 32 |
| Derivative 7 | >200 | >200 | >200 | >128 | >128 |
Table 2: Kinetic Parameters of this compound against S. aureus FabI [1]
| Parameter | Value (µM) | Inhibition Type |
| Ki (vs. t-o-NAC) | 39.8 | Mixed |
| Ki (vs. NADPH) | 32.3 | Mixed |
Experimental Protocols
This section details the methodologies employed in the characterization of this compound as a FabI inhibitor.
FabI and FabK Enzyme Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH or NADPH during the FabI-catalyzed reduction of a substrate analog.[1][6][7]
Reagents and Buffers:
-
S. aureus FabI Assay Buffer: 50 mM sodium acetate (pH 6.5)[1][2]
-
E. coli FabI Assay Buffer: Not explicitly stated, but NADH is used as a cofactor instead of NADPH.[1][2]
-
S. pneumoniae FabK Assay Buffer: 100 mM sodium acetate (pH 6.5), 2% glycerol, 200 mM NH4Cl[2]
-
Substrate: 200 µM trans-2-octenoyl N-acetylcysteamine (t-o-NAC thioester) for S. aureus FabI.[1][2] 50 µM t-o-NAC thioester for S. pneumoniae FabK.[2]
-
Cofactor: 200 µM NADPH for S. aureus FabI; 200 µM NADH for E. coli FabI and S. pneumoniae FabK.[1][2]
-
Test Compounds: Dissolved in DMSO.
Procedure:
-
The reaction mixture containing buffer, substrate, and cofactor is prepared.
-
Test compounds at various concentrations are added to the wells of a microtiter plate.
-
The reaction is initiated by the addition of the FabI or FabK enzyme.
-
The decrease in absorbance at 340 nm is monitored at 30°C.
-
The percentage of inhibition is calculated relative to a control with no inhibitor.
-
IC50 values are determined by fitting the data to a sigmoid equation.[2]
Fluorescence Quenching Assay
This assay is used to demonstrate the direct binding of this compound to FabI.[1]
Reagents and Buffers:
-
Buffer: Phosphate-buffered saline (PBS)
-
Protein: 15 ng/µl S. aureus FabI[1]
-
Test Compounds: this compound and its derivatives at varying concentrations (e.g., 10, 20, 40, 80, and 160 nM).[1] Triclosan is used as a positive control.
Procedure:
-
S. aureus FabI is incubated with different concentrations of the test compound in PBS buffer.
-
Fluorescence spectra are measured at 25°C using a fluorescence spectrophotometer.
-
The excitation wavelength is set to 280 nm, and the emission spectra are recorded between 290 and 430 nm.
-
The quenching of the protein's intrinsic fluorescence upon ligand binding is monitored.
Intracellular Fatty Acid Synthesis Assay
This assay determines the effect of this compound on the synthesis of fatty acids within bacterial cells.[1]
Reagents and Materials:
-
Bacterial culture (S. aureus or S. pneumoniae)
-
Radiolabeled precursor: [1-14C] acetate
-
Test compounds
-
Scintillation counter
Procedure:
-
Bacterial cells are grown to a specific optical density.
-
The cells are incubated with the test compound at various concentrations.
-
[1-14C] acetate is added to the culture.
-
After an incubation period, the cells are harvested, and the lipids are extracted.
-
The incorporation of the radiolabel into the lipid fraction is measured using a scintillation counter.
-
The inhibition of fatty acid synthesis is calculated by comparing the radioactivity in treated versus untreated cells.
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows.
Caption: Mixed inhibition of S. aureus FabI by this compound.
References
- 1. Meleagrin, a New FabI Inhibitor from Penicillium chryosogenum with at Least One Additional Mode of Action | PLOS One [journals.plos.org]
- 2. Meleagrin, a New FabI Inhibitor from Penicillium chryosogenum with at Least One Additional Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meleagrin, a new FabI inhibitor from Penicillium chryosogenum with at least one additional mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meleagrin, a New FabI Inhibitor from Penicillium chryosogenum with at Least One Additional Mode of Action | PLOS One [journals.plos.org]
- 5. Item - Comparison of the inhibitory effects of meleagrin (1) and its derivatives against Staphylococcus aureus and E. coli FabI, bacterial growth, and [14C] acetate and [14C] leucine incorporation into membrane fatty acids. - figshare - Figshare [figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Meleagrine from Fungal Cultures: Detailed Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – New detailed application notes and protocols have been released, outlining a comprehensive methodology for the extraction and purification of meleagrine from fungal cultures. This documentation is designed to support researchers, scientists, and drug development professionals in isolating this promising bioactive compound. This compound, a prenylated indole alkaloid produced by various Penicillium species, has garnered significant interest for its potential therapeutic properties, including anticancer and antibacterial activities.
This guide provides a thorough overview of the entire workflow, from fungal culture and fermentation to extraction, purification, and analysis. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate understanding and replication of the methodology.
Fungal Strain and Culture
The primary source for this compound production is the filamentous fungus Penicillium chrysogenum. For optimal yield, specific strains known for high production of this compound should be selected.
Culture Conditions:
-
Media: Czapek-Dox yeast liquid culture medium is commonly used.
-
Incubation: Cultures are typically incubated at ambient temperature for a period of 30 days to allow for sufficient biomass growth and secondary metabolite production.[1]
Extraction of this compound
Following the incubation period, the fungal broth and mycelia are separated for extraction. A multi-step extraction process is employed to isolate the crude this compound.
Protocol Summary:
-
Filtration: The culture broth is separated from the fungal mycelia via filtration.
-
Liquid-Liquid Extraction: The filtered broth is partitioned three times with ethyl acetate to extract the active metabolites. The combined ethyl acetate fractions are then concentrated under vacuum.[1]
-
Mycelial Extraction: The fungal mycelia are extracted separately with methanol to ensure the recovery of any intracellularly trapped this compound.[1]
Table 1: Comparison of Extraction Solvents
| Solvent System | Target Component | Typical Yield (Qualitative) | Notes |
| Ethyl Acetate | Extracellular this compound and other nonpolar to moderately polar metabolites | High | Effective for extracting this compound from the culture broth. |
| Methanol | Intracellular this compound and a broad range of metabolites | Moderate to High | Used to extract metabolites from the fungal mycelia. |
| Dichloromethane | Mycelial this compound | Effective | An alternative solvent for extracting mycelial mass. |
Purification of this compound
The crude extract undergoes a series of chromatographic steps to isolate pure this compound.
Purification Protocol:
-
Sephadex LH-20 Column Chromatography: The concentrated ethyl acetate extract is first subjected to size-exclusion chromatography on a Sephadex LH-20 column. A mobile phase of chloroform:methanol (1:1) is used for elution.[1]
-
Silica Gel Column Chromatography: Fractions containing this compound, identified by Thin Layer Chromatography (TLC), are further purified using silica gel column chromatography. A gradient elution with n-hexane:ethyl acetate is employed to separate this compound from other compounds.[1]
Table 2: Summary of Purification Steps and Yields
| Purification Step | Stationary Phase | Mobile Phase | Target Fractions | Yield Data | Purity |
| Initial Extraction | N/A | Ethyl Acetate | Combined organic layers | 1.4 g dry extract from culture broth | Low |
| Size Exclusion Chromatography | Sephadex LH-20 | Chloroform:Methanol (1:1) | Fractions containing this compound (determined by TLC) | 433 mg (from a representative fraction) | Moderate |
| Silica Gel Chromatography | Silica Gel | n-hexane:Ethyl Acetate (gradient) | Fractions containing pure this compound | 120 mg of pale-yellow crystal meleagrin | High |
| Optimized Fermentation Yield | N/A | N/A | N/A | Up to 335 mg/L | High |
Analytical Methods
The purity and identity of the isolated this compound can be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reliable method for the quantitative analysis of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and an acidic aqueous buffer is typically used.[2][3]
-
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to confirm the molecular weight of meleagrin.
-
Nuclear Magnetic Resonance (NMR): Provides structural elucidation of the purified compound.
Experimental Workflow and Biosynthetic Pathway
To visually represent the processes involved, the following diagrams have been generated.
Conclusion
These application notes provide a standardized and detailed protocol for the successful extraction and purification of this compound from Penicillium chrysogenum. The presented data and workflows offer a valuable resource for researchers aiming to investigate the therapeutic potential of this fascinating natural product.
Contact: [Insert Contact Information for Inquiries]
References
- 1. scribd.com [scribd.com]
- 2. [PDF] HPLC analysis of midodrine and desglymidodrine in culture medium: evaluation of static and shaken conditions on the biotransformation by fungi. | Semantic Scholar [semanticscholar.org]
- 3. HPLC analysis of midodrine and desglymidodrine in culture medium: evaluation of static and shaken conditions on the biotransformation by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Meleagrine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Introduction
Meleagrine is a diketopiperazine mycotoxin produced by several species of Penicillium, notably Penicillium meleagrinum and Penicillium chrysogenum. Its presence in agricultural commodities and fungal cultures is of increasing concern due to its potential toxicity. Accurate and sensitive quantification of this compound is crucial for researchers in mycology, natural product chemistry, and food safety. This application note describes a robust and validated HPLC-MS/MS method for the determination of this compound, suitable for analysis in fungal culture extracts. The method is based on the principles outlined by Spadaro et al. (2020) for the analysis of toxic metabolites from Penicillium species.[1][2][3]
Data Presentation
The HPLC-MS/MS method was validated to ensure its suitability for the quantitative analysis of this compound. The performance characteristics of the method are summarized in the table below.
| Validation Parameter | Result |
| Analyte | This compound |
| Molecular Formula | C₂₃H₂₃N₅O₄ |
| Precursor Ion (m/z) | 434.2 [M+H]⁺ |
| Product Ions (m/z) | 403.1, 334.2 |
| Retention Time (RT) | Approx. 6.5 min |
| Linearity (R²) | >0.9999[1][2][3] |
| Limit of Detection (LOD) | Method Dependent |
| Limit of Quantification (LOQ) | Method Dependent |
| Accuracy (Recovery) | Determined & Validated[1][2][3] |
| Precision (%RSD) | Determined & Validated[1][2][3] |
Experimental Protocols
Equipment and Materials
-
HPLC System: Agilent 1290 Infinity UHPLC system or equivalent
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent with an electrospray ionization (ESI) source
-
HPLC Column: Gemini 3 µm NX-C18, 150 x 3.0 mm, 110 Å (Phenomenex)
-
Software: MassHunter or equivalent for data acquisition and analysis
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
Syringe Filters: 0.22 µm PTFE
-
Glassware: Volumetric flasks, vials, etc.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)
-
Reference Standard: this compound (purity ≥98%)
Standard Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve in 10.0 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
Sample Preparation (from Fungal Culture)
-
Harvesting: After incubation, separate the fungal mycelium from the liquid culture broth by filtration. Both can be analyzed for this compound content. For solid-state fermentation, the entire culture can be harvested and dried.
-
Extraction:
-
To 1.0 g of homogenized fungal mycelium (or the entire filtered broth), add 5.0 mL of an extraction solvent (e.g., acetonitrile/water/formic acid 80:19:1, v/v/v).
-
Vortex vigorously for 5 minutes.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
-
Centrifugation: Centrifuge the extract at 4,000 rpm for 10 minutes to pellet solid debris.
-
Dilution and Filtration:
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:10 with the initial mobile phase composition.
-
Filter the diluted extract through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
HPLC-MS/MS Method
| Parameter | Setting |
| Column | Gemini 3 µm NX-C18, 150 x 3.0 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound (Quantifier) | 434.2 | 403.1 | 15 |
| This compound (Qualifier) | 434.2 | 334.2 | 25 |
Data Analysis
Quantification of this compound in the samples is performed by comparing the peak area of the quantifier MRM transition to the calibration curve generated from the working standard solutions. The qualifier ion is used for confirmation of the analyte's identity.
Mandatory Visualization
Caption: Workflow for this compound quantification.
References
Application Notes and Protocols for the Structural Elucidation of Meleagrine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meleagrine is a prenylated indole alkaloid first isolated from Penicillium meleagrinum.[1] As a member of the roquefortine/meleagrin family of fungal metabolites, it possesses a complex triazaspirocyclic skeleton.[2] Natural products with such intricate architectures are of significant interest in drug discovery due to their potential for unique biological activities. Indeed, this compound has been reported to exhibit various biological effects, including the modulation of the Nrf2/HO-1 signaling pathway, which is a key regulator of cellular antioxidant responses.[3]
The definitive structural elucidation of this compound is paramount for understanding its structure-activity relationships and for providing a basis for synthetic efforts and the development of analog libraries. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the constitution and stereochemistry of complex natural products like this compound. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of one- and two-dimensional NMR experiments.
¹H and ¹³C NMR Spectroscopic Data of this compound
The foundational step in the structural elucidation of a novel compound is the acquisition and analysis of its one-dimensional ¹H and ¹³C NMR spectra. These experiments provide crucial information regarding the number and types of protons and carbons present in the molecule, their chemical environments, and their multiplicities.
Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃:CD₃OD (1:1)) Data for this compound [3]
| Position | ¹³C Chemical Shift (δc) in ppm | ¹H Chemical Shift (δH) in ppm (Multiplicity, J in Hz) |
| 1-OCH₃ | 65.4 | 3.73 (s) |
| 2 | 101.6 | - |
| 3 | 52.5 | - |
| 3a | 126.1 | - |
| 4 | 124.9 | 7.57 (d, J = 7.85) |
| 5 | 122.8 | 7.09 (dt, J = 7.55, 0.95) |
| 6 | 128.5 | 7.26 (dt, J = 7.8, 0.95) |
| 7 | 111.3 | 6.98 (d, J = 7.85) |
| 7a | 146.5 | - |
| 8 | 109.5 | 5.50 (s) |
| 9 | 141.8 | - |
| 10 | 159.2 | - |
| 12 | 123.6 | - |
| 13 | 167.0 | - |
| 15 | 108.5 | 8.27 (s) |
| 16 | 125.5 | - |
| 18 | 134.3 | 7.30 (s) |
| 20 | 136.8 | 7.59 (s) |
| 21 | 42.6 | - |
| 22 | 141.8 | 6.12 (brs) |
| 23 | 111.3 | 5.05 (d, J = 17.1), 5.11 (d, J = 9.6) |
| 24 | 29.7 | 1.24 (s) |
| 25 | 29.7 | 1.34 (s) |
Experimental Protocols for NMR Analysis
Detailed below are the recommended experimental protocols for acquiring the necessary NMR data for the structural elucidation of this compound.
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of a suitable deuterated solvent. Based on the available data, Chloroform-d (CDCl₃) is appropriate for ¹H NMR, while a 1:1 mixture of CDCl₃ and Methanol-d₄ (CD₃OD) is recommended for ¹³C NMR to ensure good solubility and resolution.[3]
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.
¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Temperature: 298 K.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.
-
Spectral Width (sw): 12-16 ppm.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectrometer Frequency: 100 MHz or higher.
-
Temperature: 298 K.
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): Approximately 1 second.
-
Spectral Width (sw): 200-220 ppm.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)
For unambiguous assignment of all proton and carbon signals and to establish the connectivity and spatial relationships within the this compound molecule, a suite of 2D NMR experiments is essential.
-
Purpose: To identify proton-proton spin-spin coupling networks, typically through 2-3 bonds.
-
Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).
-
Data Points (F2 x F1): 2048 x 256.
-
Number of Scans: 4-8 scans per increment.
-
Processing: Apply a sine-bell window function in both dimensions and perform zero-filling to at least double the data points in F1 before Fourier transformation.
-
Purpose: To correlate protons with their directly attached carbons (¹JCH).
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Data Points (F2 x F1): 1024 x 256.
-
Number of Scans: 8-16 scans per increment.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Processing: Apply a squared sine-bell window function in both dimensions.
-
Purpose: To identify long-range correlations between protons and carbons, typically over 2-4 bonds (ⁿJCH). This is crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Data Points (F2 x F1): 2048 x 256.
-
Number of Scans: 16-32 scans per increment.
-
ⁿJCH Coupling Constant: Optimized for an average long-range coupling of 8 Hz.
-
Processing: Apply a sine-bell window function in both dimensions.
-
Purpose: To identify protons that are close in space (through-space interactions), which is critical for determining the relative stereochemistry of the molecule.
-
Pulse Program: Standard gradient-selected phase-sensitive NOESY (e.g., 'noesygpph' on Bruker instruments).
-
Data Points (F2 x F1): 2048 x 256.
-
Number of Scans: 16-32 scans per increment.
-
Mixing Time (d8): 500-800 ms is a good starting point for a molecule of this size.
-
Processing: Apply a squared sine-bell window function in both dimensions.
Visualizing Experimental and Signaling Pathways
Experimental Workflow for this compound Structural Elucidation
The logical flow of experiments for determining the structure of this compound is depicted below.
This compound Biosynthetic Pathway
This compound is biosynthesized from the precursors L-tryptophan and L-histidine via the intermediate roquefortine C.[4]
Nrf2/HO-1 Signaling Pathway Modulation by this compound
This compound has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[3]
Conclusion
The comprehensive application of one- and two-dimensional NMR spectroscopy is indispensable for the complete and unambiguous structural elucidation of complex natural products like this compound. The protocols and data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently determine the structure of this compound and related compounds. Furthermore, understanding its interaction with key signaling pathways, such as the Nrf2/HO-1 pathway, through the lens of its precise chemical structure, opens avenues for the rational design of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling sequential late-stage methyltransferase reactions in the meleagrin/oxaline biosynthetic pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. einsteinmed.edu [einsteinmed.edu]
- 4. A Branched Biosynthetic Pathway Is Involved in Production of Roquefortine and Related Compounds in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial Activity of Meleagrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meleagrine is a fungal alkaloid that has demonstrated notable antibacterial properties, positioning it as a compound of interest for further investigation in the development of new antimicrobial agents. These application notes provide a comprehensive overview of the in vitro assays to determine the antibacterial efficacy of this compound. The primary mechanism of action for this compound's antibacterial effect is the inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid synthesis.[1] This document offers detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, as well as data on its cytotoxicity against various cell lines to inform on its therapeutic potential.
Data Presentation
Antibacterial Activity of this compound
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains. These values represent the lowest concentration of this compound that inhibits the visible growth of a microorganism.
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 250 | [2] |
| Staphylococcus aureus ATCC 6538 | Gram-positive | 125 | [3] |
| Escherichia coli | Gram-negative | Not specified, but activity reported | [1] |
| Streptococcus pneumoniae | Gram-positive | Activity reported | [1] |
Note: The antibacterial activity of this compound and its derivatives has been reported to be both FabI-dependent and FabI-independent.[1]
Cytotoxicity of this compound
For the development of any therapeutic agent, understanding its cytotoxic profile is crucial. The following table presents the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cell lines.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 4.94 | [4] |
| HCT-116 | Colon Cancer | 5.7 | [4] |
| HepG2 | Liver Cancer | 1.82 | [4] |
| KB-3-1 | Cervix Carcinoma | 3.07 | [2] |
| KB-V1 | Multidrug-Resistant Cervix Carcinoma | 6.07 | [2] |
Proposed Mechanism of Action
This compound exerts its antibacterial effect primarily by targeting and inhibiting the bacterial enzyme FabI. This enzyme is a critical component of the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the elongation of fatty acid chains. By inhibiting FabI, this compound disrupts the synthesis of essential fatty acids, leading to the cessation of bacterial growth.
Caption: Proposed signaling pathway of this compound's antibacterial activity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Due to its hydrophobic nature, this compound requires dissolution in an organic solvent prior to use in aqueous-based in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 20 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity to the bacteria.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the procedure to determine the MIC of this compound against a specific bacterial strain.[1]
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Plate reader (optional, for OD measurements)
-
Positive control antibiotic (e.g., vancomycin for Gram-positive, gentamicin for Gram-negative)
-
Negative control (broth with DMSO, no this compound)
Procedure:
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. In well 1, add 198 µL of MHB and 2 µL of the this compound stock solution to achieve the starting concentration. Mix well. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (broth and inoculum, no this compound). e. Well 12 will serve as the sterility control (broth only).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
Caption: Experimental workflow for MIC determination.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum. This assay is performed as a continuation of the MIC assay.
Materials:
-
Results from the MIC assay (Protocol 2)
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips
-
Incubator
-
Spreader or sterile loops
Procedure:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate or spread the aliquot onto a sterile agar plate.
-
As a control, plate an aliquot from the growth control well (well 11 from the MIC assay) to confirm the viability of the bacteria.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Count the number of colonies on each spot/plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
Caption: Experimental workflow for MBC determination.
Disclaimer
These protocols and application notes are intended for research use only. The provided data is a summary of published findings and should be independently verified. Researchers should optimize these protocols based on their specific experimental conditions and bacterial strains. Always adhere to standard laboratory safety procedures when handling chemical and biological materials.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Effects of Meleagrine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Meleagrine, a fungal alkaloid, has demonstrated notable anticancer properties across a variety of cancer cell lines. This document provides detailed application notes and protocols for conducting cell-based assays to investigate and quantify the anticancer effects of this compound. The primary mechanism of action for this compound is the inhibition of the c-Met signaling pathway, a critical pathway in cancer cell proliferation, survival, migration, and invasion. These protocols are designed to be a comprehensive resource for researchers screening and characterizing the bioactivity of this compound and similar compounds.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the cytotoxic and cytostatic effects of this compound on various cancer cell lines and a non-tumorigenic control cell line.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 4.94 | [1] |
| HCT-116 | Colorectal Carcinoma | 5.7 | [1] |
| HepG2 | Hepatocellular Carcinoma | 1.82 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | Not explicitly quantified, but demonstrated sensitivity | |
| BT-474 | Breast Ductal Carcinoma | Not explicitly quantified, but demonstrated sensitivity | |
| MCF-10A | Non-tumorigenic Breast Epithelial | Less active compared to cancer cell lines |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound. The data suggests that this compound exhibits selective cytotoxicity against cancer cells.
Key Experimental Protocols
Detailed methodologies for essential cell-based assays to characterize the anticancer effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231) and a non-tumorigenic control cell line (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in the c-Met signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Met, anti-phospho-c-Met, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway of this compound's Anticancer Effect
References
Synthesis of Meleagrine and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meleagrine, a prenylated indole alkaloid produced by various Penicillium species, and its analogues have garnered significant interest in the scientific community due to their diverse and potent biological activities. These compounds exhibit a range of effects, including cytotoxic activity against various cancer cell lines and antibacterial properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its key analogues, Glandicolin B and Oxaline. Furthermore, it elucidates the signaling pathways modulated by this compound, offering insights into its mechanism of action.
Data Presentation: Cytotoxicity of this compound and its Analogues
The cytotoxic effects of this compound and its analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below for easy comparison.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | >20 | [1] |
| K562 (Leukemia) | >20 | [1] | |
| MCF-7 (Breast Cancer) | 4.94 | [1] | |
| HepG2 (Liver Cancer) | 1.82 | [1] | |
| HCT-116 (Colon Cancer) | 5.7 | [1] | |
| Oxaline | A549 (Lung Carcinoma) | >20 | [1] |
| K562 (Leukemia) | 11.3 | [1] | |
| MCF-7 (Breast Cancer) | >20 | [1] | |
| HepG2 (Liver Cancer) | 8.9 | [1] | |
| HCT-116 (Colon Cancer) | >20 | [1] |
Experimental Protocols
Synthesis of Roquefortine C (Precursor for this compound Synthesis)
Roquefortine C serves as a key biosynthetic precursor for this compound and its analogues.[2][3][4][5][6] Its synthesis is a critical first step. The total synthesis of Roquefortine C has been achieved through a multi-step process.[4]
Materials:
-
L-tryptophan methyl ester
-
Urocanic acid methyl ester
-
2-(1H-9-Azobenzotriazole-1-yl)-1,1,3,3-tetramethylammonium hexafluorophosphate (HATU)
-
Trimethylsilyl iodide (TMSI)
-
Ammonia in methanol
-
Various organic solvents and reagents for purification
Procedure:
A detailed, step-by-step protocol for the total synthesis of Roquefortine C is complex and involves multiple stages of protection, coupling, and cyclization reactions. A comprehensive description can be found in the work by Joullié and coworkers.[4] The key steps involve the synthesis of a prenylated pyrroloindole intermediate from L-tryptophan methyl ester and an imidazole derivative from urocanic acid methyl ester.[4] These two fragments are then coupled using HATU, followed by a series of reactions to construct the dehydrohistidine moiety and complete the synthesis.[4]
Biosynthesis of this compound from Roquefortine C
The conversion of Roquefortine C to this compound involves a series of enzymatic transformations.[3][5][7] This biosynthetic pathway can be replicated in vitro or utilized through fermentation of specific Penicillium strains.[8]
-
Oxidation of Roquefortine C: The initial step involves the oxidation of Roquefortine C to form Roquefortine L (Glandicoline A). This reaction is catalyzed by the enzyme OxaD, a flavin-dependent nitrone synthase.[9][10]
-
Formation of Glandicoline B: Roquefortine L is then converted to Glandicoline B.
-
Methylation to this compound: The final step is the methylation of Glandicolin B to yield this compound, a reaction catalyzed by a methyltransferase.[3]
Experimental Workflow for Biosynthesis:
Biosynthetic pathway from Roquefortine C to this compound.
Synthesis of this compound Analogues
a) Synthesis of Glandicolin B: Glandicolin B is a direct precursor in the biosynthesis of this compound.[3] Its synthesis can be achieved by following the initial steps of the this compound biosynthetic pathway, stopping before the final methylation step.
b) Synthesis of Oxaline: Oxaline is another important analogue of this compound.[9] The total synthesis of oxaline has not yet been fully accomplished, though it shares the unusual E-dehydrohistidine moiety with Roquefortine C.[4][11] The proposed conversion of this compound to Oxaline involves a second methyltransferase (MMT).[3]
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the Nrf2/HO-1 antioxidant response pathway and the TLR4/NF-κB inflammatory pathway.
Activation of the Nrf2/HO-1 Pathway
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1).
While the precise binding site of this compound on Keap1 is still under investigation, it is hypothesized that this compound, or its metabolites, may interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[12][13][14][15] This allows Nrf2 to accumulate in the nucleus and initiate the antioxidant response.
This compound-mediated activation of the Nrf2/HO-1 pathway.
Inhibition of the TLR4/NF-κB Pathway
The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). Activation of TLR4 triggers a downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. This pathway can be broadly divided into MyD88-dependent and TRIF-dependent branches.
This compound has been shown to inhibit the TLR4/NF-κB pathway, contributing to its anti-inflammatory effects. While the exact mechanism is still being elucidated, it is proposed that this compound may interfere with the recruitment of adaptor proteins such as MyD88 and TRIF to the TLR4 receptor complex, or inhibit downstream signaling molecules like IRAK1 and TRAF6.[16][17][18][19] This disruption prevents the activation of NF-κB and subsequent inflammatory gene expression.
Inhibition of the TLR4/NF-κB signaling pathway by this compound.
Conclusion
This compound and its analogues represent a promising class of natural products with significant therapeutic potential. The protocols and data presented in this document provide a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of these compounds. Further investigation into the total synthesis of these molecules and a more detailed elucidation of their molecular targets will undoubtedly pave the way for the development of novel therapeutic agents for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic studies of roquefortine C: Synthesis of isoroquefortine C and a heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of compounds that inhibit the binding of Keap1a/Keap1b Kelch DGR domain with Nrf2 ETGE/DLG motifs in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor of the Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. G2013 modulates TLR4 signaling pathway in IRAK-1 and TARF-6 dependent and miR-146a independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. G2013 modulates TLR4 signaling pathway in IRAK-1 and TARF-6 dependent and miR-146a independent manner | Cellular and Molecular Biology [cellmolbiol.org]
- 18. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Phloretin for the Study of Fatty Acid Synthesis Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "meleagrine" did not yield evidence of its activity as a fatty acid synthesis inhibitor. Therefore, these application notes utilize phloretin , a well-documented inhibitor of Fatty Acid Synthase (FASN), as a representative compound to illustrate the principles and methodologies for studying the inhibition of this pathway.
Introduction
Fatty acid synthase (FASN) is a crucial enzyme in the de novo synthesis of fatty acids.[1] It catalyzes the formation of palmitate from acetyl-CoA and malonyl-CoA.[1] In many cancer types, FASN is overexpressed and has been linked to tumor growth and survival, making it a significant target for therapeutic development.[2][3] Phloretin, a natural dihydrochalcone found in apples and other plants, has been identified as an inhibitor of FASN, demonstrating potential as an anti-cancer and anti-obesity agent.[1][2] These notes provide a comprehensive guide to using phloretin as a tool to study the inhibition of fatty acid synthesis, including quantitative data, detailed experimental protocols, and relevant signaling pathways.
Data Presentation: Inhibitory Activity of Phloretin
The following tables summarize the quantitative data regarding the inhibitory effects of phloretin on FASN and cancer cell lines.
| Parameter | Value | Experimental System | Reference |
| IC₅₀ (FASN) | 4.90 ± 0.66 µM | In vitro enzyme assay | [1][2] |
| Inhibition Type vs. Acetyl-CoA | Competitive | In vitro kinetic analysis | [2] |
| Inhibition Type vs. Malonyl-CoA | Mixed competitive/noncompetitive | In vitro kinetic analysis | [2] |
| Inhibition Type vs. NADPH | Uncompetitive | In vitro kinetic analysis | [2] |
| Binding Domain | β-ketoacyl synthase (KS) | Molecular docking | [2] |
| Inhibition Nature | Irreversible | In vitro time-dependent assay | [2] |
| Cell Line | IC₅₀ (Cell Viability) | Duration of Treatment | Reference |
| MDA-MB-231 (Breast Cancer) | 81.4 µM | 24 hours | [1] |
| MCF-7 (Breast Cancer) | 101.1 µM | 24 hours | [1] |
Experimental Protocols
In Vitro FASN Inhibition Assay (Spectrophotometric)
This protocol describes an in vitro assay to determine the inhibitory effect of phloretin on FASN activity by monitoring the oxidation of NADPH.[1]
Materials:
-
Purified FASN enzyme
-
Phloretin
-
Potassium phosphate buffer (25 mM, pH 7.0)
-
EDTA (0.25 mM)
-
Dithiothreitol (DTT) (0.25 mM)
-
Acetyl-CoA (30 µM)
-
Malonyl-CoA (100 mM)
-
NADPH (350 µM)
-
DMSO (for dissolving phloretin)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of phloretin in DMSO.
-
In a 96-well plate, prepare the reaction mixture (total volume of 500 µL) containing:
-
25 mM Potassium phosphate buffer
-
0.25 mM EDTA
-
0.25 mM DTT
-
30 µM Acetyl-CoA
-
350 µM NADPH
-
-
Add varying concentrations of phloretin (e.g., 2.5, 5, 7.5, 10, 12.5 µM) or DMSO (vehicle control) to the wells.[1] Ensure the final DMSO concentration is less than 0.5% (v/v).[3]
-
Initiate the reaction by adding the purified FASN enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 60 seconds to measure the background NADPH oxidation.[1]
-
Add 100 mM Malonyl-CoA to start the FASN-dependent reaction and continue monitoring the absorbance at 340 nm for an additional 60 seconds.[1]
-
Calculate the rate of NADPH oxidation. The relative FASN activity is expressed as a percentage of the activity in the vehicle control.
-
Plot the relative activity against the phloretin concentration to determine the IC₅₀ value.[3]
Cell-Based Assay for Intracellular FASN Activity and Lipid Accumulation
This protocol outlines a method to assess the effect of phloretin on FASN activity within cancer cells and the subsequent impact on lipid accumulation.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Cell culture medium and supplements
-
Phloretin
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer
-
Triglyceride (TG) quantification kit[3]
-
BCA Protein Assay Kit
-
96-well plates and 10 cm culture dishes
-
Sonicator
-
Microplate reader
Procedure:
Part A: Intracellular FASN Activity
-
Seed cells in a culture dish and allow them to adhere overnight.
-
Treat the cells with varying concentrations of phloretin for 24 hours.[1]
-
Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in a suitable buffer and lyse the cells (e.g., by sonication).
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Measure the FASN activity in the supernatant using the in vitro assay protocol described above (Protocol 1), normalizing the activity to the protein concentration.
Part B: Triglyceride Content Quantification
-
Seed cells in 10 cm culture dishes and allow them to adhere for 24 hours.[3]
-
Treat the cells with varying concentrations of phloretin for an additional 24 hours.[3]
-
Harvest the cells by trypsinization, collect by centrifugation, and wash the pellet twice with ice-cold PBS.[3]
-
Resuspend the cell pellet in PBS and disrupt the cell membranes by sonication on ice.[3]
-
Use a commercial triglyceride quantification kit according to the manufacturer's instructions.[3] Typically, this involves adding a reaction buffer and incubating at 37°C for 10 minutes.[3]
-
Measure the absorbance at the specified wavelength (e.g., 500 nm) to determine the triglyceride content.[3]
-
Normalize the triglyceride content to the total protein concentration of the cell lysate.
Signaling Pathways and Mechanisms
Phloretin's inhibition of FASN is a key part of its anti-cancer effects, which are also mediated through its influence on various signaling pathways.
FASN Catalytic Cycle and Phloretin Inhibition
The diagram below illustrates the general workflow for evaluating a FASN inhibitor like phloretin, from initial enzymatic assays to cell-based functional outcomes.
Caption: Experimental workflow for characterizing a FASN inhibitor.
Phloretin's Impact on Cellular Signaling
Phloretin's effects extend beyond direct FASN inhibition, influencing key signaling pathways that regulate cell growth, proliferation, and metabolism.
References
Application Notes and Protocols for Testing Meleagrine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meleagrine is a prenylated indole alkaloid first isolated from Penicillium meleagrinum. It is a bioactive fungal metabolite that has demonstrated a range of biological activities, including antiproliferative and cytotoxic effects against various cancer cell lines, as well as antibacterial properties.[1][2] Notably, in vivo studies have highlighted its potential as a therapeutic agent in models of breast cancer and pulmonary fibrosis. These application notes provide detailed protocols for testing this compound in these two distinct animal models, based on published preclinical research.
Disclaimer: Comprehensive pharmacokinetic and toxicology data for this compound, including its LD50, are not widely available. The provided protocols are based on doses used in specific research contexts. It is imperative for researchers to conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dose for their specific animal model and experimental conditions.
I. Protocol for Testing this compound in an Orthotopic Breast Cancer Mouse Model
This protocol is designed to evaluate the anti-tumor efficacy of this compound in an orthotopic xenograft model of triple-negative breast cancer (TNBC) in athymic nude mice. This compound has been shown to inhibit the c-Met signaling pathway, which is often dysregulated in breast cancer.[1][3][4]
Experimental Workflow
Materials
-
This compound
-
Vehicle (e.g., DMSO)
-
Sterile PBS
-
MDA-MB-231/GFP human breast cancer cell line
-
Female athymic nude mice (Foxn1nu/Foxn1+), 4-5 weeks old
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for injection
-
Calipers for tumor measurement
Protocol
-
Cell Culture: Culture MDA-MB-231/GFP cells in appropriate media until they reach 80-90% confluency.
-
Animal Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the experiment.
-
Tumor Cell Inoculation:
-
Harvest and resuspend the MDA-MB-231/GFP cells in sterile PBS.
-
Anesthetize the mice.
-
Inject the cell suspension (e.g., 2 x 10^6 cells in 50 µL) into the mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation approximately 7-10 days post-inoculation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Protocol:
-
On day 14 post-inoculation, randomize mice into treatment and control groups.
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound intraperitoneally (i.p.) at a dose of 10 mg/kg body weight, three times a week for three weeks.[1]
-
Administer the vehicle alone to the control group following the same schedule.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period (or when tumors reach the predetermined endpoint), euthanize the mice.
-
Excise the primary tumors and weigh them.
-
Collect tumors and other relevant organs for further analysis (e.g., histology, Western blot).
-
Data Presentation
| Group | Mean Tumor Volume (mm³) at Endpoint | Mean Tumor Weight (g) at Endpoint |
| Vehicle Control | Data to be collected | Data to be collected |
| This compound (10 mg/kg) | Data to be collected | Data to be collected |
| Table 1: Example of data presentation for anti-tumor efficacy of this compound. |
Signaling Pathway
II. Protocol for Testing this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol is designed to assess the anti-fibrotic potential of this compound in a mouse model of pulmonary fibrosis induced by bleomycin. This compound has been shown to exert protective effects through its antioxidant, anti-inflammatory, and anti-fibrotic properties, partly by activating the Nrf2/HO-1 pathway.[2][5][6]
Experimental Workflow
Materials
-
This compound
-
Vehicle (e.g., 1% DMSO in saline)
-
Bleomycin sulfate
-
Sterile saline
-
Male C57BL/6 mice, 6-8 weeks old
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Equipment for intratracheal instillation
Protocol
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week.
-
Randomly divide mice into the following groups (n=8 per group):
-
Vehicle Control: Intratracheal saline + oral vehicle.
-
This compound Control: Intratracheal saline + oral this compound.
-
Bleomycin Group: Intratracheal bleomycin + oral vehicle.
-
Treatment Group: Intratracheal bleomycin + oral this compound starting on day 1 post-bleomycin.
-
Protection Group: Oral this compound for 2 weeks prior to and 3 weeks after intratracheal bleomycin.
-
-
-
Induction of Pulmonary Fibrosis:
-
Treatment Protocol:
-
Administer this compound orally at a dose of 5 mg/kg daily.[5][6]
-
For the "Treatment Group," begin administration 24 hours after bleomycin instillation and continue for 3 weeks.
-
For the "Protection Group," begin administration 2 weeks before bleomycin instillation and continue for 3 weeks after.
-
Administer the vehicle to the control and bleomycin-only groups.
-
-
Endpoint and Sample Collection (Day 21):
-
Euthanize mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for inflammatory cell counts and cytokine analysis.
-
Perfuse the lungs and collect lung tissue.
-
Process lung tissue for histological analysis (e.g., H&E, Masson's trichrome staining), hydroxyproline assay (for collagen content), and molecular analysis (e.g., qPCR, Western blot).
-
Data Presentation
| Parameter | Vehicle Control | Bleomycin | Bleomycin + this compound (Treatment) | This compound + Bleomycin (Protection) |
| Oxidative Stress | ||||
| Lung MDA (nmol/mg protein) | Data | Data | Data | Data |
| Lung SOD (U/mg protein) | Data | Data | Data | Data |
| Lung Catalase (U/mg protein) | Data | Data | Data | Data |
| Inflammation | ||||
| TNF-α (pg/mL in BALF) | Data | Data | Data | Data |
| IL-6 (pg/mL in BALF) | Data | Data | Data | Data |
| Fibrosis | ||||
| Lung Hydroxyproline (µg/mg) | Data | Data | Data | Data |
| α-SMA (gene expression) | Data | Data | Data | Data |
| Collagen I (gene expression) | Data | Data | Data | Data |
| Table 2: Example of quantitative data presentation for the anti-fibrotic effects of this compound. Data is based on findings from Elhady et al., 2022.[2][5][6] |
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacokinetics of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. [Biological effects and toxicology studies of melamine and its derivative cyanuric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Meleagrine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meleagrine, a prenylated indole alkaloid produced by various fungi, has demonstrated a range of biological activities, including anticancer, antibacterial, and antibiofilm properties.[1][2] Its complex triazaspirocyclic skeleton presents a unique scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives to identify and characterize new lead compounds for drug discovery programs.
Biological Activities and Potential Targets
This compound and its analogs have been reported to exhibit several key biological effects:
-
Anticancer Activity: this compound has shown potent cytotoxicity against various cancer cell lines, including human cervix carcinoma (KB-3-1), breast cancer (MCF-7), and human colon cancer (HCT-116) cells.[3][4] Evidence suggests that some prenylated indole alkaloids may interfere with microtubule assembly, leading to cell cycle arrest in the G2/M phase.[4][5]
-
Antibacterial Activity: A significant mechanism of this compound's antibacterial action is the inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis.[3][6] This activity is particularly noted against Gram-positive bacteria such as Staphylococcus aureus.[6]
-
Signaling Pathway Modulation: As a member of the indole alkaloid family, this compound derivatives are anticipated to modulate key cellular signaling pathways implicated in cell proliferation, survival, and inflammation, such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[7][8][9]
Data Presentation: Quantitative Analysis of this compound and Derivatives
The following tables summarize the available quantitative data for this compound and its derivatives, providing a baseline for structure-activity relationship (SAR) studies.
Table 1: Cytotoxicity of this compound and its Analogs against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | KB-3-1 (Cervix Carcinoma) | 3.07 | [3] |
| This compound | KB-V1 (Multidrug-Resistant) | 6.07 | [3] |
| This compound | MCF-7 (Breast Cancer) | 4.94 | [6] |
| This compound | HCT-116 (Colon Cancer) | 5.7 | [6] |
| This compound | HepG2 (Liver Cancer) | 1.82 | [6] |
| Oxaline | A549 (Lung Cancer) | >10 | [6] |
| Oxaline | K562 (Leukemia) | >10 | [6] |
| Oxaline | MCF-7 (Breast Cancer) | >10 | [6] |
| Oxaline | HepG2 (Liver Cancer) | 8.95 | [6] |
Table 2: Antibacterial Activity of this compound and its Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.25 | [3] |
| This compound | S. aureus RN4220 | 16 | [6] |
| This compound | S. aureus RN4220 (pE194-fabI) | 64 | [6] |
| This compound | Escherichia coli KCTC 1924 | >128 | [6] |
| Derivative 5 | S. aureus RN4220 | 4 | [6] |
| Derivative 5 | S. aureus RN4220 (pE194-fabI) | 32 | [6] |
| Derivative 6 | S. aureus RN4220 | 8 | [6] |
| Derivative 6 | S. aureus RN4220 (pE194-fabI) | 32 | [6] |
Experimental Protocols for High-Throughput Screening
The following protocols are designed for the HTS of a library of this compound derivatives to assess their anticancer and antibacterial potential.
Protocol 1: Cell Viability HTS Assay for Anticancer Activity
This protocol utilizes a luminescence-based assay to measure cell viability in response to treatment with this compound derivatives.
Workflow Diagram:
References
- 1. Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds: Cytotoxic activity, structure-activity relationship and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for the interaction of tubulin with proteins and drugs that affect microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The benzophenanthridine alkaloid sanguinarine perturbs microtubule assembly dynamics through tubulin binding. A possible mechanism for its antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meleagrin, a New FabI Inhibitor from Penicillium chryosogenum with at Least One Additional Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Meleagrin Production in Penicillium Fermentation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the yield of Meleagrine from Penicillium fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway for this compound in Penicillium?
This compound is a prenylated indole alkaloid derived from the roquefortine C pathway in Penicillium species, most notably Penicillium chrysogenum.[1][2] The biosynthesis begins with the nonribosomal peptide synthetase (NRPS) RoqA, which condenses L-histidine and L-tryptophan.[3] The pathway proceeds through several key intermediates, including histidyltryptophanyldiketopiperazine (HTD), dehydrohistidyltryptophanyldiketopiperazine (DHTD), roquefortine C, glandicoline A, and glandicoline B.[3][4] A series of enzymatic conversions involving oxidoreductases, monooxygenases, and a methyltransferase ultimately yields this compound.[3][5]
Q2: What are the primary precursors for this compound biosynthesis?
The core structure of this compound is synthesized from the amino acids L-histidine and L-tryptophan.[3][6] The prenyl group is derived from the mevalonate pathway.[6] Therefore, ensuring the availability of these primary metabolites is a critical first step for improving yield.
Q3: Which analytical methods are recommended for this compound quantification?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for quantifying this compound.[6] These techniques offer high sensitivity and selectivity, allowing for accurate measurement even in complex fermentation broth matrices.[7][8]
Troubleshooting Guide
This section addresses common issues encountered during this compound fermentation experiments.
Problem 1: Low or No this compound Yield
This is a frequent challenge, often stemming from suboptimal culture conditions.
-
Possible Cause: Inappropriate Media Composition. The carbon-to-nitrogen (C/N) ratio and the specific sources of each can significantly impact secondary metabolite production.[9] High concentrations of easily metabolized sugars like glucose can sometimes repress the expression of secondary metabolite gene clusters.[10][11]
-
Solution: Optimize the C/N ratio and test various carbon and nitrogen sources. Sucrose has been shown to be an effective carbon source, while yeast extract and peptone are common nitrogen sources for Penicillium fermentations. A time-course study should be performed to determine the optimal harvest time, as secondary metabolite production often peaks during the stationary phase of growth.[9]
-
-
Possible Cause: Suboptimal Fermentation Parameters. Fungal growth and enzyme activity are highly sensitive to environmental conditions such as pH, temperature, aeration, and agitation.[9][12]
-
Solution: Systematically optimize key fermentation parameters. For many Penicillium species, optimal secondary metabolite production occurs at temperatures between 25-28°C and a pH around 6.0.[9] Ensure adequate aeration by using baffled flasks and maintaining a low culture volume-to-flask volume ratio (e.g., 20-25%).[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Penicillium chrysogenum - Wikipedia [en.wikipedia.org]
- 3. A Branched Biosynthetic Pathway Is Involved in Production of Roquefortine and Related Compounds in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The indole alkaloid meleagrin, from the olive tree endophytic fungus Penicillium chrysogenum, as a novel lead for the control of c-Met-dependent breast cancer proliferation, migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed [mdpi.com]
- 8. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Meleagrine Solubility Challenges in Experimental Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to address solubility issues encountered when working with meleagrine in various experimental assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful preparation and use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is soluble in DMSO at concentrations up to 10 mg/mL. For most cell-based assays, it is advisable to keep the final DMSO concentration in the culture medium at or below 0.5% to avoid cytotoxicity.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?
A2: This is a common issue with compounds that have low aqueous solubility. The key is to avoid a rapid change in solvent polarity. A stepwise dilution approach is recommended. First, create an intermediate dilution of your DMSO stock in a small volume of your aqueous buffer or medium with vigorous mixing. Then, add this intermediate dilution to the final volume. Additionally, pre-warming the aqueous buffer or medium to 37°C can aid in solubility.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects. However, some sensitive cell lines may require lower concentrations, such as 0.1%. It is always best practice to perform a vehicle control experiment to determine the optimal, non-toxic concentration of DMSO for your specific cell line.
Q4: Can I filter-sterilize my this compound stock solution in DMSO?
A4: Yes, you can filter-sterilize your this compound stock solution using a 0.22 µm polytetrafluoroethylene (PTFE) syringe filter. PTFE is a chemically resistant membrane compatible with DMSO.
Solubility Data
| Solvent | Molarity (approx.) |
| Dimethyl Sulfoxide (DMSO) | Up to 10 mg/mL |
| Ethanol | Data not available |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Data not available |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Calculate the required mass:
-
The molecular weight of this compound is approximately 433.47 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 433.47 g/mol * (1000 mg / 1 g) = 4.33 mg
-
-
-
Weigh the this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 4.33 mg of this compound into the tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Vortex the tube for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Serial Dilution of this compound from a DMSO Stock into Aqueous Buffer/Medium
This protocol is designed to minimize precipitation when diluting a DMSO-solubilized compound into an aqueous solution for an assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Prepare Intermediate Dilutions in DMSO (if necessary):
-
If your final desired concentrations are significantly lower than your stock, it is good practice to first perform serial dilutions in 100% DMSO. This allows for smaller volumes to be transferred to the aqueous solution, keeping the final DMSO concentration low.
-
-
Prepare the Final Working Solution (Example for a 10 µM final concentration):
-
Add 999 µL of pre-warmed aqueous buffer or cell culture medium to a sterile microcentrifuge tube.
-
Add 1 µL of the 10 mM this compound stock solution to the tube.
-
Immediately and vigorously vortex or pipette up and down to ensure rapid and thorough mixing. This will result in a 10 µM working solution with a final DMSO concentration of 0.1%.
-
-
Vehicle Control:
-
Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples. For the example above, this would be 0.1% DMSO in your aqueous buffer or medium.
-
Troubleshooting Guide for this compound Precipitation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer/medium | - Rapid change in solvent polarity. - Final concentration exceeds aqueous solubility. - Low temperature of the aqueous solution. | - Use a stepwise dilution method (see Protocol 2). - Lower the final concentration of this compound. - Pre-warm the aqueous buffer/medium to 37°C before adding the this compound stock. - Increase the final DMSO concentration slightly (if tolerated by the assay/cells), ensuring to adjust the vehicle control accordingly. |
| Cloudiness or precipitate formation in the stock solution during storage | - Absorption of water by DMSO. - Freeze-thaw cycles. | - Use anhydrous DMSO and store stock solutions with desiccant. - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - If a precipitate is observed, gently warm the stock solution to 37°C and vortex to redissolve before use. |
| Inconsistent or non-reproducible assay results | - Partial precipitation of this compound leading to inaccurate concentrations. | - Visually inspect all solutions for any signs of precipitation before use. - Prepare fresh dilutions of this compound for each experiment. - Consider performing a solubility test of this compound in your specific assay buffer to determine its solubility limit. |
Signaling Pathways and Experimental Workflows
This compound has been reported to modulate key signaling pathways involved in inflammation and oxidative stress.
This compound's Effect on the Nrf2/HO-1 Pathway
This compound has been shown to control the Nrf2/HO-1 cascade. The diagram below illustrates the general mechanism of Nrf2 activation, which leads to the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1). This compound is believed to promote the activation of this protective pathway.
This compound's Effect on the TLR4/NF-κB Pathway
This compound has been observed to downregulate the expression of Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) genes.[1] This suggests an inhibitory effect on this pro-inflammatory signaling pathway. The diagram below outlines the canonical TLR4/NF-κB signaling cascade and indicates the inhibitory action of this compound.
Experimental Workflow for Preparing this compound Working Solutions
The following diagram illustrates a recommended workflow for preparing working solutions of this compound from a solid form to minimize solubility issues.
References
Technical Support Center: Meleagrine Stability and Degradation
Disclaimer: Publicly available data on the specific stability testing and degradation products of Meleagrine is limited. This guide provides a framework based on established principles of pharmaceutical stability testing, as outlined by the International Conference on Harmonisation (ICH) guidelines, and tailored for a complex indole alkaloid like this compound. The degradation pathways and specific quantitative data presented are hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: Where should I begin with stability testing for this compound?
A1: Start by developing and validating a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method.[1] This method must be able to separate this compound from its potential degradation products and any process-related impurities. Once you have a reliable method, you can proceed with forced degradation studies.
Q2: What are the standard stress conditions for a forced degradation study of an active pharmaceutical ingredient (API) like this compound?
A2: Forced degradation studies, also known as stress testing, are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[1][2] Standard conditions, as recommended by ICH guidelines, include exposure to:
-
Acid Hydrolysis: Using acids like HCl.
-
Base Hydrolysis: Using bases like NaOH.
-
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂).
-
Thermal Stress: Exposing the sample (solid and in solution) to high temperatures.
-
Photolytic Stress: Exposing the sample to UV and visible light.
Q3: How do I select the right concentrations of stressors and the duration for the study?
A3: The goal is to achieve partial degradation, typically in the range of 5-20%.[3] If degradation is too extensive, it can be difficult to distinguish primary degradants from secondary ones. Start with common conditions (see tables below) and adjust as needed. For example, if no degradation is seen with 0.1 M HCl at room temperature, you might increase the temperature or the acid concentration.[3][4] The duration can range from a few hours to several days, depending on the lability of the molecule.[3]
Q4: What is a mass balance calculation and why is it important?
A4: Mass balance is an essential part of a stability study. It is a calculation that compares the initial amount of the drug with the sum of the amount of the remaining drug and the amount of all degradation products formed. A good mass balance (typically >95%) indicates that your analytical method is capable of detecting all significant degradation products.[5]
Troubleshooting Guides
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| No significant degradation is observed under initial stress conditions. | This compound is highly stable under the tested conditions. The stress applied is insufficient. | Increase the severity of the stress conditions. For example:Increase the concentration of the acid, base, or oxidizing agent.Increase the temperature (e.g., from 60°C to 80°C).Extend the duration of the exposure. |
| The sample shows almost complete degradation after a short time. | The stress conditions are too harsh for this compound. | Reduce the severity of the stress conditions. For example:Decrease the concentration of the stressor.Lower the temperature.Reduce the exposure time and sample at earlier time points. |
| Poor peak shape or resolution in the chromatogram. | The analytical method is not optimized. Co-elution of degradants. The pH of the sample is incompatible with the mobile phase. | Re-validate your HPLC/UPLC method.Adjust the mobile phase composition, gradient, or pH.Neutralize the stressed samples before injection to match the mobile phase pH. |
| Mass balance is significantly less than 95%. | Some degradation products are not being detected. Degradants may not have a chromophore for UV detection. Degradants may be volatile or have precipitated out of solution. | Check the UV spectra of the degradation peaks to ensure the detection wavelength is appropriate.Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) alongside the UV detector.Ensure the sample remains fully dissolved during the experiment and analysis. |
Experimental Protocols
The following are generalized protocols for performing forced degradation studies on this compound. A starting concentration of 1 mg/mL of this compound in a suitable solvent is often recommended.[3]
Table 1: Recommended Starting Conditions for this compound Forced Degradation
| Stress Condition | Reagent / Condition | Temperature | Duration | Analysis Notes |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours | Neutralize with an equivalent amount of NaOH before injection. |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 2 - 8 hours | Neutralize with an equivalent amount of HCl before injection. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Monitor closely as oxidation can be rapid. |
| Thermal (Solution) | This compound in Water/Solvent | 80°C | 72 hours | Ensure the solvent is stable at this temperature. |
| Thermal (Solid) | This compound powder | 100°C | 7 days | Dissolve in a suitable solvent for analysis. |
| Photostability | Solid and Solution | ICH Q1B conditions | N/A | Expose to a light source providing both UV and visible light. Use a dark control. |
Data Presentation
Quantitative results should be summarized to track the degradation process and perform a mass balance calculation.
Table 2: Example Data Summary for this compound Stability Study
| Stress Condition | % this compound Remaining | Peak Area of Major Degradant 1 (DP1) | % DP1 | Peak Area of Major Degradant 2 (DP2) | % DP2 | Mass Balance (%) |
| Control (T=0) | 100.0 | 0 | 0 | 0 | 0 | 100.0 |
| 0.1 M HCl, 60°C, 48h | 85.2 | 150,000 | 14.1 | Not Detected | 0 | 99.3 |
| 0.1 M NaOH, RT, 4h | 89.5 | Not Detected | 0 | 102,500 | 9.8 | 99.3 |
| 3% H₂O₂, RT, 24h | 92.1 | 45,000 | 4.2 | 30,100 | 2.9 | 99.2 |
| Thermal (Solid), 100°C, 7d | 98.5 | Not Detected | 0 | Not Detected | 0 | 98.5 |
% Degradant is calculated relative to the initial peak area of this compound, assuming a similar response factor. For accurate quantitation, the relative response factors should be determined.
Visualizations
Workflow for this compound Stability Testing
Caption: A typical workflow for conducting a forced degradation study of this compound.
Hypothetical Degradation Pathway for this compound
Caption: Hypothetical degradation pathways for this compound under stress conditions.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Meleagrine Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing Meleagrine in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for this compound in a mouse model of breast cancer?
A1: Based on published studies, a recommended dosage for an orthotopic mouse model of triple-negative breast cancer (using MDA-MB-231 cells) is 10 mg/kg administered via intraperitoneal (IP) injection . It is crucial to perform a dose-response study to determine the optimal dosage for your specific cell line and experimental conditions.
Q2: What is a suggested dosage for this compound in a mouse model of pulmonary fibrosis?
A2: In a bleomycin-induced model of pulmonary fibrosis in mice, a daily administration of 5 mg/kg of this compound has been shown to be effective.[1] This dosage has been used in both treatment and protection experimental designs.
Q3: What is a suitable vehicle for dissolving this compound for in vivo administration?
A3: While the exact vehicle for the published in vivo studies with this compound is not specified in the available literature, a common vehicle for similar fungal alkaloids is a mixture of Dimethyl Sulfoxide (DMSO) and sterile saline or phosphate-buffered saline (PBS) . A typical starting formulation would be to dissolve this compound in a small amount of DMSO (e.g., 5-10%) and then dilute it to the final volume with sterile saline or PBS. It is essential to ensure the final concentration of DMSO is well-tolerated by the animals, typically below 10%. A vehicle control group should always be included in your experiments.
Q4: What is the known toxicity profile of this compound?
Q5: What are the known mechanisms of action for this compound that might influence my in vivo study design?
A5: this compound has several known mechanisms of action that are important to consider:
-
c-Met Inhibition: this compound is an inhibitor of the c-Met receptor tyrosine kinase, which is involved in cell proliferation, migration, and invasion.[2]
-
Nrf2/HO-1 Pathway Activation: It has been shown to activate the Nrf2/HO-1 antioxidant signaling pathway.[1]
-
NF-κB Pathway Inhibition: this compound can inhibit the NF-κB signaling pathway, which is involved in inflammation.[1]
-
FabI Inhibition: It also acts as an inhibitor of bacterial enoyl-acyl carrier protein reductase (FabI).
These multiple modes of action suggest that this compound may have pleiotropic effects, and your experimental readouts should be designed to capture these potential activities.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
-
Problem: Difficulty in dissolving this compound for administration.
-
Possible Causes:
-
Inappropriate solvent.
-
Precipitation upon dilution in aqueous solutions.
-
-
Solutions:
-
Optimize Vehicle: Experiment with different co-solvents such as PEG400 or cyclodextrins in addition to DMSO.
-
Sonication: Use a sonicator to aid in the dissolution of the compound.
-
Warm Solution: Gently warm the solution to aid dissolution, but be cautious of potential degradation. Always check the stability of this compound at elevated temperatures.
-
Issue 2: High Variability in Experimental Results
-
Problem: Inconsistent tumor growth, fibrotic response, or other endpoints between animals in the same treatment group.
-
Possible Causes:
-
Inconsistent administration of this compound.
-
Variability in animal age, weight, or health status.
-
Instability of the this compound formulation.
-
-
Solutions:
-
Standardize Administration Technique: Ensure all personnel are proficient in the chosen administration route (e.g., intraperitoneal injection).
-
Homogenize Animal Cohorts: Use animals of the same sex, and within a narrow age and weight range.
-
Prepare Fresh Formulations: Prepare the this compound solution fresh for each set of injections to avoid degradation.
-
Issue 3: Unexpected Toxicity or Adverse Effects
-
Problem: Animals exhibit signs of toxicity such as weight loss, lethargy, or ruffled fur at the intended therapeutic dose.
-
Possible Causes:
-
The administered dose is above the Maximum Tolerated Dose (MTD).
-
Off-target effects of this compound.
-
Vehicle toxicity.
-
-
Solutions:
-
Conduct a Dose-Range Finding Study: Perform a preliminary experiment with a small number of animals to determine the MTD.
-
Reduce Dosing Frequency: If toxicity is observed with daily administration, consider reducing the frequency to every other day.
-
Evaluate Vehicle Toxicity: Ensure the vehicle alone is not causing adverse effects by including a vehicle-only control group.
-
Monitor Animal Health: Closely monitor animals daily for any signs of toxicity.
-
Quantitative Data Summary
| Parameter | Breast Cancer Model | Pulmonary Fibrosis Model |
| Animal Model | Orthotopic Athymic Nude Mice | Bleomycin-induced in Mice |
| Cell Line | MDA-MB-231 | Not Applicable |
| This compound Dosage | 10 mg/kg | 5 mg/kg |
| Administration Route | Intraperitoneal (IP) | Oral or Intraperitoneal (IP) |
| Frequency | Not Specified | Daily |
| Duration | Not Specified | 3 weeks (treatment) or 2 weeks prior and 3 weeks post-insult (protection) |
| Reported Efficacy | Significant reduction in tumor volume | Attenuation of pulmonary fibrosis |
Detailed Experimental Protocols
Protocol 1: In Vivo Breast Cancer Xenograft Study
-
Cell Culture: Culture MDA-MB-231 human breast cancer cells in appropriate media.
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest MDA-MB-231 cells and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) into the mammary fat pad.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups.
-
Prepare a 1 mg/mL solution of this compound in a suitable vehicle (e.g., 10% DMSO in sterile saline).
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Administer this compound at 10 mg/kg via intraperitoneal injection. The frequency and duration should be optimized in a pilot study.
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Administer an equivalent volume of the vehicle to the control group.
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Monitoring:
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Measure tumor volume with calipers 2-3 times per week.
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Monitor animal body weight and overall health daily.
-
-
Endpoint:
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Euthanize mice when tumors reach the predetermined endpoint size or if signs of significant toxicity are observed.
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Harvest tumors and other relevant tissues for further analysis (e.g., histology, western blot).
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Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Study
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Animal Model: Use C57BL/6 mice, 8-10 weeks old.
-
Induction of Fibrosis:
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Anesthetize the mice.
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Intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in sterile saline.
-
-
Treatment Protocol (Treatment Regimen):
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Beginning on day 1 after bleomycin instillation, administer this compound at 5 mg/kg daily for 21 days.
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Administer vehicle to the control group.
-
-
Treatment Protocol (Protection Regimen):
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Begin daily administration of this compound at 5 mg/kg for 14 days before bleomycin instillation.
-
Continue daily administration for 21 days after bleomycin instillation.
-
-
Monitoring:
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Monitor animal body weight and respiratory distress.
-
-
Endpoint:
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On day 21 post-bleomycin, euthanize mice.
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Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
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Harvest lungs for histological analysis (e.g., Masson's trichrome staining) and measurement of collagen content.
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Visualizations
Signaling Pathways
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: The Nrf2/HO-1 signaling pathway activated by this compound.
Caption: The NF-κB signaling pathway and its inhibition by this compound.
Experimental Workflow
References
Troubleshooting Meleagrine synthesis reaction steps
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Meleagrine and its analogues. Our focus is on addressing specific issues that may be encountered during key synthetic steps.
Section 1: Troubleshooting the Final Steps: Conversion of Neoxaline to this compound A
A known synthetic route to this compound A involves a two-step transformation from its analogue, Neoxaline. This process includes an oxidation step followed by hydrolysis. Below are common issues and troubleshooting guidance for this conversion.
FAQ 1: What is the general reaction scheme for the conversion of Neoxaline to this compound A?
The conversion of Neoxaline to this compound A is typically achieved through a two-step process:
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Albright-Goldman Oxidation: The secondary alcohol in Neoxaline is oxidized to a ketone.
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Hydrolysis: The acyloxy group is hydrolyzed to reveal the final this compound A structure.
Troubleshooting Guide: Albright-Goldman Oxidation of Neoxaline
The Albright-Goldman oxidation utilizes dimethyl sulfoxide (DMSO) and acetic anhydride to oxidize primary or secondary alcohols. It is a relatively mild oxidation procedure suitable for sensitive substrates like indole alkaloids.[1]
dot
Caption: Workflow for the Albright-Goldman Oxidation of Neoxaline.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Conversion of Neoxaline | 1. Reagent Quality: DMSO or acetic anhydride may be of poor quality or contain water. 2. Insufficient Reagents: The molar ratio of oxidizing agents to the substrate may be too low. 3. Low Temperature: While the reaction is typically run at room temperature, very low ambient temperatures could slow the reaction rate. | 1. Use freshly opened, anhydrous DMSO and high-purity acetic anhydride. 2. Increase the equivalents of DMSO and acetic anhydride. A common starting point is 3-5 equivalents of each relative to the substrate. 3. Ensure the reaction is conducted at a standard room temperature (20-25°C). Gentle warming (to 30-40°C) can be cautiously attempted, but monitor for byproduct formation. |
| Formation of Side Products (e.g., Methylthiomethyl ether) | 1. Reaction Time: Prolonged reaction times can lead to the formation of byproducts. 2. Excessive Heat: Although gentle warming can sometimes help, excessive heat will promote side reactions. | 1. Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up promptly. 2. Maintain the reaction at room temperature. Avoid any external heating unless absolutely necessary and carefully controlled. |
| Difficult Purification | 1. Residual DMSO: DMSO has a high boiling point and can be difficult to remove completely. 2. Aqueous Work-up Issues: Emulsion formation during extraction can lead to product loss. | 1. After the reaction, quench with a saturated aqueous solution of NaHCO₃ and extract thoroughly with an organic solvent like ethyl acetate. Wash the organic layer multiple times with water to remove DMSO. 2. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it. |
Troubleshooting Guide: Hydrolysis of the Oxidized Intermediate
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | 1. Base Strength: The base used may not be strong enough for complete hydrolysis. 2. Insufficient Reaction Time or Temperature: The reaction may require more time or gentle heating to go to completion. | 1. While sodium hydrogen carbonate in methanol is a mild option, consider using a slightly stronger base like potassium carbonate if the reaction is sluggish. 2. Monitor the reaction by TLC. If it is proceeding slowly, consider extending the reaction time or gently warming the mixture (e.g., to 40°C). |
| Degradation of Product | 1. Base is too Strong: A strong base could potentially lead to degradation of the complex this compound A structure. 2. Prolonged Heating: Extended periods of heating, even at moderate temperatures, can cause decomposition. | 1. Stick to milder bases like NaHCO₃ or K₂CO₃. Avoid strong bases such as NaOH or KOH unless small-scale tests show they do not cause degradation. 2. If heating is required, use the lowest effective temperature and monitor the reaction closely to avoid prolonged heating once the reaction is complete. |
Section 2: Troubleshooting the Synthesis of the Triazaspirocyclic Core
The construction of the core triazaspirocyclic skeleton is a significant challenge in the total synthesis of this compound. A common approach to building five-membered heterocyclic rings is through a 1,3-dipolar cycloaddition.
FAQ 2: How is 1,3-dipolar cycloaddition applied to this compound synthesis?
In the context of this compound, a 1,3-dipolar cycloaddition could involve the reaction of an azomethine ylide (the 1,3-dipole) with a dipolarophile to form the imidazolidine portion of the triazaspirocyclic core. The specific substrates would be advanced intermediates in the overall synthetic route.
Troubleshooting Guide: 1,3-Dipolar Cycloaddition for the Triazaspirocyclic Core
dot
Caption: Logical relationships in the 1,3-dipolar cycloaddition step.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inefficient Ylide Generation: The conditions used to generate the azomethine ylide from its precursor may not be optimal. 2. Low Reactivity of Dipolarophile: The dipolarophile may not be sufficiently activated to react with the ylide. 3. Decomposition of Reactants or Intermediates: The ylide or dipolarophile may be unstable under the reaction conditions. | 1. Vary the method of ylide generation. If using a thermal method, adjust the temperature. If using a chemical activator (e.g., a Lewis acid), screen different acids and concentrations. 2. If possible, modify the dipolarophile to include electron-withdrawing groups to increase its reactivity. 3. Run the reaction at a lower temperature, even if it requires a longer reaction time. Ensure all reagents and solvents are pure and dry. |
| Formation of Regioisomers | 1. Similar Steric and Electronic Properties of Substituents: The substituents on the 1,3-dipole and dipolarophile may not provide a strong bias for a single regioisomer. | 1. Modify the steric bulk or electronic nature of the substituents on either the ylide or the dipolarophile to favor the formation of one regioisomer. 2. Changing the solvent or catalyst can sometimes influence the regioselectivity. |
| Poor Diastereoselectivity | 1. Transition State Geometry: The transition state of the cycloaddition may not have a strong energetic preference for one diastereomer. | 1. The use of a chiral catalyst or auxiliary can induce diastereoselectivity. 2. Lowering the reaction temperature often enhances selectivity. |
| Ylide Dimerization | 1. Slow Cycloaddition: If the cycloaddition is slow, the generated ylide may react with itself. | 1. Increase the concentration of the dipolarophile relative to the ylide precursor. 2. Add the ylide precursor slowly to a solution of the dipolarophile to keep the instantaneous concentration of the ylide low. |
Section 3: General Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. Note: These are illustrative and may require optimization for specific substrates.
Protocol 1: General Procedure for Albright-Goldman Oxidation
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To a solution of the alcohol (1 equivalent) in anhydrous DMSO (e.g., 0.1-0.2 M), add acetic anhydride (3-5 equivalents).
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Stir the reaction mixture at room temperature (20-25°C).
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
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Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: General Procedure for Hydrolysis
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Dissolve the ester intermediate (1 equivalent) in methanol (e.g., 0.1 M).
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Add sodium bicarbonate (2-3 equivalents).
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Stir the mixture at room temperature or warm gently (e.g., 40°C).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl) if necessary.
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Remove the methanol under reduced pressure.
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Partition the residue between water and an organic solvent.
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Extract the aqueous layer with the organic solvent.
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the product as needed.
Protocol 3: General Procedure for 1,3-Dipolar Cycloaddition
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In a dry flask under an inert atmosphere, dissolve the dipolarophile (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., toluene, THF).
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In a separate flask, prepare a solution of the azomethine ylide precursor (1 equivalent).
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Slowly add the ylide precursor solution to the dipolarophile solution at the desired reaction temperature (this can range from room temperature to reflux, depending on the specific reaction).
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If a catalyst is used, it can be added to the dipolarophile solution before the addition of the ylide precursor.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography.
This technical support center provides a starting point for troubleshooting common issues in this compound synthesis. Given the complexity of this natural product, careful optimization of each step is crucial for success.
References
Meleagrine Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of meleagrine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a prenylated indole alkaloid characterized by a complex triazaspirocyclic skeleton.[1][2] It is a secondary metabolite produced by various fungi of the Penicillium genus, notably Penicillium chrysogenum and Penicillium oxalicum.[1][2]
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated a range of biological activities, including antibacterial effects against Gram-positive bacteria and cytotoxic activity against various human cancer cell lines.[1] It has also been shown to affect several signaling pathways, including metabolic pathways and the regulation of the actin cytoskeleton.[1]
Q3: What are the key challenges in purifying this compound?
A3: Common challenges in natural product purification, which also apply to this compound, include:
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Low Yields: this compound is a secondary metabolite, and its production by fungal cultures can be variable.
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Complex Mixtures: Fungal extracts contain a wide array of other secondary metabolites, pigments, and lipids that can interfere with purification.
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Co-eluting Impurities: Structurally similar alkaloids produced by the fungus can be difficult to separate from this compound.
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Compound Stability: this compound, like many complex alkaloids, may be sensitive to pH, temperature, and light, leading to degradation during the purification process.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low this compound Yield
| Potential Cause | Troubleshooting Solution |
| Suboptimal Fungal Growth or this compound Production | Optimize fermentation conditions. Studies have shown that the initial pH of the culture medium significantly affects this compound yield, with a pH of 3.0 being optimal for some Penicillium species.[5] Experiment with different media compositions and fermentation times. |
| Inefficient Extraction from Fungal Biomass | Ensure complete cell lysis. Sonication or microwave-assisted extraction can improve the release of intracellular metabolites.[6] Use an appropriate solvent for extraction; ethyl acetate is commonly used for this compound.[1] |
| Loss of this compound During Purification Steps | Monitor each purification step using thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC) to track the presence of this compound in different fractions and waste streams. |
| Degradation of this compound | Maintain a stable pH and temperature throughout the purification process. Protect the sample from light, especially during long processing times. The stability of alkaloids can be highly dependent on pH and temperature.[7][8] |
Poor Separation and Co-eluting Impurities in Chromatography
| Problem | Troubleshooting Solution |
| Co-elution with other Penicillium Secondary Metabolites | Penicillium species are known to produce a variety of other alkaloids and secondary metabolites, such as roquefortine C and glandicolines, which may co-elute with this compound.[2] To improve separation: - Optimize the mobile phase gradient: A shallower gradient during HPLC can improve the resolution of closely eluting compounds. - Try a different stationary phase: If using a C18 column, consider a phenyl-hexyl or cyano column, which can offer different selectivities. - Employ orthogonal chromatography techniques: Combining different chromatography methods, such as size-exclusion (e.g., Sephadex LH-20) followed by adsorption (e.g., silica gel), can effectively remove impurities.[1] |
| Peak Tailing or Fronting in HPLC | Tailing peaks can be caused by interactions between the analyte and active sites on the silica-based column. Adding a small amount of a competing base, like triethylamine, to the mobile phase can improve peak shape. Fronting peaks may indicate column overload; try injecting a smaller sample volume. |
| Irreproducible Retention Times in HPLC | Ensure the mobile phase is properly degassed and that the composition is consistent between runs. Temperature fluctuations can also affect retention times, so use a column oven for better control. |
Experimental Protocols
Fungal Fermentation and Extraction of this compound
This protocol is a general guideline based on methods for the production of secondary metabolites from Penicillium chrysogenum.[6][9]
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Fungal Strain: Penicillium chrysogenum
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Culture Medium: Potato Dextrose Broth (PDB) is a common medium. For optimized production, specific fungal media with varying nitrogen sources can be tested.
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Fermentation: Inoculate the liquid medium with a spore suspension or mycelial plugs of P. chrysogenum. Incubate at 25-28°C with shaking (e.g., 150-200 rpm) for 14-21 days.
-
Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the filtered broth three times with an equal volume of ethyl acetate.
-
Extract the mycelia separately with methanol or ethyl acetate, followed by sonication to ensure cell disruption.
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Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Workflow for this compound Extraction and Initial Purification
Caption: Workflow for the extraction of this compound from fungal culture.
Purification of this compound by Column Chromatography
This protocol utilizes a two-step column chromatography approach for the purification of this compound from the crude extract.[1]
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Step 1: Size-Exclusion Chromatography
-
Column: Sephadex LH-20.
-
Mobile Phase: Chloroform:Methanol (1:1).
-
Procedure: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column. Elute with the mobile phase and collect fractions. Monitor the fractions by TLC and combine those containing this compound.
-
-
Step 2: Silica Gel Chromatography
-
Column: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 1:9).
-
Procedure: Concentrate the this compound-containing fractions from the Sephadex column and load them onto the silica gel column. Elute with the gradient mobile phase, collecting fractions. Monitor the fractions by TLC, and combine the pure fractions containing this compound. Evaporate the solvent to obtain purified this compound.
-
Logical Flow for this compound Purification
Caption: A two-step column chromatography approach for this compound purification.
Data Presentation
Table 1: Optimizing this compound Production from Penicillium sp.
| Parameter | Condition | Effect on this compound Yield | Reference |
| Initial pH of Culture Medium | pH 3.0 | Optimal for higher this compound production and simpler metabolite profile. | [3] |
| Initial pH of Culture Medium | pH 4.0 | Similar yield to pH 3.0, but with a more complex mixture of metabolites. | [3] |
| Nitrogen Source | Yeast Extract and Monosodium Glutamate | Important for this compound production. | [3] |
| Fermentation Time | 22-30 days | Extended fermentation can lead to higher yields. | [3] |
Signaling Pathway
This compound and the Nrf2/HO-1 Signaling Pathway
Meleagrin has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[10][11] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain bioactive compounds like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription. The upregulation of these genes helps to protect the cell from oxidative damage.
Nrf2/HO-1 Signaling Pathway Activated by this compound
Caption: this compound activates the Nrf2/HO-1 pathway to induce an antioxidant response.
References
- 1. chemistry.utah.edu [chemistry.utah.edu]
- 2. researchgate.net [researchgate.net]
- 3. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]
- 11. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Reducing cytotoxicity of Meleagrine in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meleagrine. The focus is on understanding and mitigating its cytotoxic effects in non-cancerous cells to enhance its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit selective cytotoxicity towards cancer cells?
A1: Yes, studies have shown that this compound can exhibit differential cytotoxicity. For instance, it has been demonstrated to inhibit the growth of various human breast cancer cell lines while showing minimal to no effect on the growth and viability of non-tumorigenic human mammary epithelial cells (MCF10A) at similar concentrations.[1][2] This suggests a degree of selectivity for cancer cells.
Q2: What is the proposed mechanism for this compound's selective cytotoxicity?
A2: The selective action of this compound in certain cancer cells is linked to its inhibitory effect on the c-Met signaling pathway.[1][2] The c-Met receptor tyrosine kinase is often aberrantly activated in various cancers and plays a crucial role in tumor cell proliferation, migration, and invasion.[1][3][4] In normal cells, c-Met signaling is tightly regulated and involved in processes like tissue homeostasis and repair.[3][4] this compound has been shown to be an ATP-competitive inhibitor of c-Met, leading to a reduction in the activated (phosphorylated) form of the receptor in cancer cells.[1]
Q3: What are the known IC50 values of this compound in cancer versus non-cancerous cell lines?
A3: The half-maximal inhibitory concentration (IC50) values for this compound highlight its differential effect. Please refer to the data summary table below for specific values.
Q4: Are there any known analogs or derivatives of this compound with potentially reduced cytotoxicity in non-cancerous cells?
A4: Chemical modifications of this compound have been explored. For example, demethoxylation of this compound has led to the production of glandicolin A and bromo-glandicolin A.[1] While the primary focus of such modifications is often on enhancing anti-cancer activity, these analogs could also be evaluated for an improved selectivity index. Researchers encountering high cytotoxicity in non-cancerous cells could consider investigating or synthesizing such derivatives.
Q5: Have any specific drug delivery systems been developed for this compound to reduce off-target toxicity?
A5: While the literature specifically detailing drug delivery systems for this compound is not extensive, general strategies for reducing the cytotoxicity of therapeutic agents in non-target cells are applicable. These include encapsulation in liposomes or polymeric micelles.[5][6][7] Such systems can enhance drug solubility, improve stability, and potentially allow for targeted delivery to tumor sites, thereby reducing systemic exposure and off-target effects.[8][9]
Troubleshooting Guides
Issue 1: High cytotoxicity observed in non-cancerous control cell lines.
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Possible Cause 1: Off-target effects.
-
Troubleshooting Step: Verify the expression level of c-Met in your non-cancerous cell line. While c-Met is present in normal cells, its expression and dependency can vary.[10] Cells with higher c-Met expression might be more sensitive. Consider using a cell line with well-characterized low c-Met expression as a negative control.
-
-
Possible Cause 2: Compound concentration too high.
-
Troubleshooting Step: Perform a dose-response curve to determine the IC50 value in your specific non-cancerous cell line. Compare this to the IC50 values in your target cancer cell lines to calculate the selectivity index (SI = IC50 in normal cells / IC50 in cancer cells). An SI greater than 3 is generally considered indicative of selective cytotoxic activity.[11]
-
-
Possible Cause 3: Non-specific cellular stress.
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Troubleshooting Step: Investigate markers of general cellular stress and apoptosis in your non-cancerous cells. If this compound is inducing apoptosis or necrosis at concentrations that are non-toxic to your cancer cells, this suggests a narrow therapeutic window. Consider exploring cytoprotective co-treatments for the non-cancerous cells, if experimentally feasible.
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Issue 2: Inconsistent results in cytotoxicity assays.
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Possible Cause 1: Assay-dependent interference.
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Troubleshooting Step: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Ensure that this compound is not interfering with the assay components. For example, some compounds can interfere with the formazan production in MTT assays. Consider using multiple, mechanistically distinct cytotoxicity assays (e.g., MTT, LDH release, and a live/dead cell stain) to confirm your findings.
-
-
Possible Cause 2: Variability in cell culture conditions.
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Troubleshooting Step: Standardize all experimental parameters, including cell seeding density, passage number, and media composition. Ensure that the solvent used to dissolve this compound (e.g., DMSO) is used at a consistent and non-toxic final concentration across all experimental and control wells.
-
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancerous and Non-Cancerous Cell Lines
| Cell Line | Cell Type | Cancer Type | This compound IC50 (µM) | Reference |
| MDA-MB-231 | Cancerous | Triple-Negative Breast Cancer | ~5 | [1] |
| MDA-468 | Cancerous | Triple-Negative Breast Cancer | ~7.5 | [1] |
| BT-474 | Cancerous | HER2+ Breast Cancer | ~10 | [1] |
| SK BR-3 | Cancerous | HER2+ Breast Cancer | ~12.5 | [1] |
| MCF7 | Cancerous | ER+ Breast Cancer | ~15 | [1] |
| MCF7-dox | Cancerous | Doxorubicin-Resistant ER+ Breast Cancer | ~17.5 | [1] |
| MCF10A | Non-tumorigenic | Mammary Epithelial | No effect at tested concentrations | [1][2] |
Experimental Protocols
Protocol 1: Assessment of Differential Cytotoxicity using MTT Assay
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound in both cancerous and non-cancerous cell lines.
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Cell Seeding:
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Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
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Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
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Include a vehicle control (medium with the same final concentration of the solvent) and a positive control (a known cytotoxic agent).
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Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
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Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
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Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
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Carefully remove the medium containing MTT.
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Add 150 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
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Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: c-Met signaling in normal vs. cancer cells and the inhibitory action of this compound.
Caption: Workflow for assessing the differential cytotoxicity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biology of MET: a double life between normal tissue repair and tumor progression - Petrini - Annals of Translational Medicine [atm.amegroups.org]
- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposomal Formulations: A Recent Update [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Liposomal Formulations: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicities and structure-activity relationships of natural and unnatural lamellarins toward cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Meleagrine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Meleagrine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a prenylated indole alkaloid with the molecular formula C₂₃H₂₃N₅O₄ and a molecular weight of 433.50 g/mol .[1][2] It has been isolated from fungi of the Penicillium genus and is investigated for its potential therapeutic activities.[3][4] Like many natural alkaloids, this compound is hypothesized to have poor aqueous solubility and/or low intestinal permeability, which can significantly limit its oral bioavailability and, consequently, its therapeutic efficacy.
Q2: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
The main approaches focus on improving the dissolution rate and/or the intestinal permeability of the drug. Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization and nanosuspension.[5][6]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level to enhance solubility and dissolution.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.[2][4]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs).[7][8]
-
Prodrug Approach: Chemically modifying the drug to a more soluble and/or permeable form that converts back to the active drug in the body.
Q3: How can I assess the success of my bioavailability enhancement strategy?
A combination of in vitro and in vivo models is typically used.[1][3]
-
In Vitro Methods: These include solubility studies in various media (e.g., simulated gastric and intestinal fluids), dissolution testing, and permeability assays using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
-
In Vivo Methods: Animal studies (e.g., in rodents) are conducted to determine pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which provide a direct measure of bioavailability.
Troubleshooting Guides
Issue 1: Low Solubility of this compound in Aqueous Buffers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic poor solubility of the crystalline form. | 1. Particle Size Reduction: Employ micronization or create a nanosuspension. | Increased surface area leading to a faster dissolution rate. |
| 2. Amorphous Solid Dispersion: Prepare a solid dispersion with a suitable polymer (e.g., PVP, HPMC). | Conversion to a higher energy amorphous state, increasing apparent solubility. | |
| 3. Cyclodextrin Complexation: Screen different cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) for complex formation. | Formation of a soluble inclusion complex. | |
| pH-dependent solubility. | 1. pH-Solubility Profile: Determine the solubility of this compound across a range of pH values (e.g., pH 1.2 to 7.4). | Identification of the pH at which solubility is maximal to guide formulation development. |
| 2. Salt Formation: If this compound has ionizable groups, attempt to form a more soluble salt. | Increased solubility and dissolution rate. |
Issue 2: Poor Permeability in Caco-2 Cell Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High lipophilicity leading to poor partitioning from the aqueous donor phase. | 1. Formulation with Surfactants: Include non-toxic surfactants in the formulation to maintain this compound in a solubilized state. | Improved partitioning into the cell membrane. |
| 2. Lipid-Based Formulations: Formulate this compound in SLNs or nanoemulsions. | Enhanced transport across the cell monolayer through endocytosis or other mechanisms. | |
| Efflux by P-glycoprotein (P-gp) transporters. | 1. Co-administration with a P-gp Inhibitor: In the Caco-2 assay, include a known P-gp inhibitor (e.g., verapamil). | Increased apparent permeability if this compound is a P-gp substrate. |
| 2. Formulation with Excipients that Inhibit P-gp: Some formulation excipients have P-gp inhibitory effects. | Increased intracellular concentration and transport. |
Data Presentation: Comparison of Bioavailability Enhancement Techniques
The following table summarizes hypothetical data for this compound to illustrate the potential improvements with different formulation strategies.
| Formulation | Aqueous Solubility (µg/mL) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | In Vivo Bioavailability (%) |
| Unprocessed this compound | < 1 | 0.5 | < 2 |
| Micronized this compound | 5 | 0.6 | 5 |
| This compound Nanosuspension | 25 | 1.2 | 15 |
| This compound-HP-β-CD Complex | 150 | 0.8 | 20 |
| This compound-loaded SLNs | 10 (in dispersion) | 3.5 | 35 |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
-
Phase Solubility Study:
-
Prepare supersaturated solutions of this compound in aqueous solutions of increasing concentrations of hydroxypropyl-β-cyclodextrin (HP-β-CD) (0-20% w/v).
-
Equilibrate the solutions for 48 hours at a constant temperature (e.g., 25°C or 37°C) with continuous agitation.
-
Filter the samples and analyze the concentration of dissolved this compound by a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound as a function of HP-β-CD concentration to determine the complexation efficiency.
-
-
Preparation by Kneading Method:
-
Weigh an appropriate molar ratio of this compound and HP-β-CD (e.g., 1:1 or 1:2).
-
Add a small amount of a hydroalcoholic solvent (e.g., ethanol:water 1:1) to form a paste.
-
Knead the paste for 60 minutes.
-
Dry the paste in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex and store it in a desiccator.
-
-
Characterization:
-
Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Protocol 2: Formulation of this compound-loaded Solid Lipid Nanoparticles (SLNs)
-
Lipid and Surfactant Selection:
-
Screen various solid lipids (e.g., glyceryl monostearate, stearic acid) and surfactants (e.g., Poloxamer 188, Tween 80) for their ability to solubilize this compound and form stable nanoparticles.
-
-
Preparation by High-Shear Homogenization and Ultrasonication:
-
Melt the selected solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse this compound in the molten lipid.
-
Heat an aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.
-
Immediately sonicate the pre-emulsion using a probe sonicator for 10-15 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion using dynamic light scattering (DLS).
-
Measure the entrapment efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.
-
Visualizations
Caption: Experimental workflow for enhancing this compound's bioavailability.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Caption: Structure of a this compound-loaded Solid Lipid Nanoparticle (SLN).
References
- 1. scbt.com [scbt.com]
- 2. This compound | C23H23N5O4 | CID 23259517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. KEGG PATHWAY: Sulfur metabolism - Meleagris gallopavo (turkey) [kegg.jp]
- 6. Permeability of porcine nasal mucosa correlated with human nasal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meleagrin | C23H23N5O4 | CID 23728435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Modifying Meleagrine: A Technical Support Guide for Enhanced Efficacy
For researchers, scientists, and drug development professionals working with the promising indole alkaloid meleagrine, this technical support center provides essential guidance on strategies to enhance its therapeutic efficacy. This resource offers troubleshooting advice for common experimental hurdles, detailed protocols for key reactions, and comparative data to inform your research decisions.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows low solubility in aqueous buffers. How can I improve this for cell-based assays?
A1: Low aqueous solubility is a common challenge with complex natural products like this compound. Consider the following troubleshooting steps:
-
Co-solvent Systems: Initially, dissolve this compound in a small amount of a water-miscible organic solvent such as DMSO, ethanol, or DMF before making the final dilution in your aqueous buffer. It is critical to determine the final solvent concentration tolerance of your specific cell line to avoid solvent-induced toxicity.
-
pH Adjustment: The solubility of alkaloids is often pH-dependent. Systematically evaluate the solubility of this compound across a range of physiologically relevant pH values.
-
Use of Surfactants or Cyclodextrins: For in vitro assays, non-ionic surfactants like Tween 80 or Pluronic F-68 at low concentrations can aid in solubilization. Encapsulation with cyclodextrins can also enhance aqueous solubility.
-
Structural Modification: If solubility issues persist and are a major roadblock for in vivo studies, derivatization to introduce more polar functional groups may be a necessary long-term strategy.
Q2: I am attempting to synthesize a this compound derivative, but the reaction is yielding multiple products with low yield of the desired compound. What are the likely causes and solutions?
A2: The complex, multi-ring structure of this compound presents several reactive sites, which can lead to a lack of selectivity in derivatization reactions. Here are some common issues and potential solutions:
-
Protecting Group Strategy: The presence of multiple reactive functional groups (hydroxyl, amine) can lead to non-specific reactions. A well-designed protecting group strategy is often necessary to selectively modify a specific site. For example, to modify the indole nitrogen, you may first need to protect the hydroxyl group.
-
Reaction Condition Optimization: Temperature, reaction time, and choice of solvent and catalyst are critical. A lower reaction temperature may favor the kinetically controlled product and improve selectivity. Monitoring the reaction progress closely using techniques like TLC or LC-MS can help in determining the optimal reaction time to maximize the yield of the desired product and minimize side reactions.
-
Starting Material Purity: Ensure the purity of your starting this compound sample. Impurities can interfere with the reaction and lead to the formation of undesired byproducts. Purification of the starting material by chromatography may be necessary.
Q3: How can I purify my synthesized this compound derivatives effectively?
A3: Purification of structurally similar derivatives from the reaction mixture can be challenging. A combination of chromatographic techniques is often required:
-
Column Chromatography: Silica gel column chromatography is a standard first step. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, can effectively separate compounds with different polarities.
-
Preparative HPLC: For final purification and to separate isomers or closely related byproducts, preparative reverse-phase High-Performance Liquid Chromatography (HPLC) is often the method of choice.
-
Crystallization: If the synthesized derivative is a solid, crystallization from a suitable solvent system can be an effective final purification step.
Troubleshooting Guides
Low Yield in Derivatization Reactions
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | Select a less bulky derivatizing agent if possible. Consider a different synthetic route that modifies a less sterically hindered position first. |
| Poor Reactivity of Starting Material | Activate the reactive group. For example, convert a hydroxyl group to a better leaving group for nucleophilic substitution. |
| Decomposition of Product | Analyze the reaction mixture at different time points to check for product degradation. Consider milder reaction conditions or a shorter reaction time. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates and yields. Screen a variety of solvents with different polarities and protic/aprotic properties. |
Issues with Product Characterization
| Potential Cause | Troubleshooting Steps |
| Complex NMR Spectra | This can be due to the presence of rotamers or a mixture of isomers. Running the NMR at a higher temperature can sometimes simplify the spectrum by coalescing the signals of rotamers. 2D NMR techniques (COSY, HSQC, HMBC) are essential for unambiguous structure elucidation. |
| Broad Peaks in HPLC | This may indicate on-column degradation or interaction with the stationary phase. Try a different column chemistry, adjust the mobile phase pH, or add a modifier like trifluoroacetic acid (TFA). |
| Difficulty in Obtaining High-Resolution Mass Spectra (HRMS) | Ensure the sample is sufficiently pure. The choice of ionization technique (ESI, APCI) can also impact the quality of the HRMS data. |
Data Presentation
Comparative Anticancer Efficacy of this compound and its Analogs
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound and its natural analogs against various human cancer cell lines. This data highlights the potential for improved efficacy through structural modification.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| Meleagrin | MDA-MB-231 | Breast Cancer | 8.9 | [1] |
| MDA-468 | Breast Cancer | 1.8 | [1] | |
| BT-474 | Breast Cancer | 4.9 | [1] | |
| SK BR-3 | Breast Cancer | 3.2 | [1] | |
| MCF7 | Breast Cancer | 4.94 | [1] | |
| HCT-116 | Colon Cancer | 5.7 | [1] | |
| HepG2 | Liver Cancer | 1.82 | [1] | |
| A549 | Lung Cancer | >40 | [1] | |
| K562 | Leukemia | >40 | [1] | |
| Roquefortine C | MDA-MB-231 | Breast Cancer | ~40 | [1] |
| MDA-468 | Breast Cancer | ~30 | [1] | |
| BT-474 | Breast Cancer | ~25 | [1] | |
| SK BR-3 | Breast Cancer | ~20 | [1] | |
| MCF7 | Breast Cancer | ~35 | [1] | |
| DHTD | MDA-MB-231 | Breast Cancer | ~40 | [1] |
| MDA-468 | Breast Cancer | ~30 | [1] | |
| BT-474 | Breast Cancer | ~25 | [1] | |
| SK BR-3 | Breast Cancer | ~30 | [1] | |
| MCF7 | Breast Cancer | ~40 | [1] | |
| Isomeleagrin | HGC27 | Gastric Cancer | 2.01 | [2][3] |
| Oxaline | HepG2 | Liver Cancer | 4.27 | [1] |
Experimental Protocols
General Protocol for Methylation of this compound
This protocol describes a general method for the methylation of the hydroxyl and/or amine functionalities of this compound. Note: This is a generalized procedure and may require optimization for specific derivatives.
Materials:
-
Meleagrin
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or acetone in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add a suitable base, such as potassium carbonate (2-3 equivalents).
-
To the stirring suspension, add methyl iodide (2-5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 50-80°C and monitor the reaction progress by TLC.
-
Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the methylated derivative(s).
-
Characterize the purified product(s) by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for its modification.
Caption: this compound inhibits the HGF-activated c-Met signaling pathway.
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
Caption: Workflow for modifying this compound to improve its efficacy.
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Properties of Meleagrine and Roquefortine C
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Fungal Metabolites
In the ongoing search for novel antimicrobial agents, fungal secondary metabolites present a rich and diverse source of bioactive compounds. Among these, meleagrine and roquefortine C, both indole alkaloids produced by Penicillium species, have demonstrated antibacterial properties. This guide provides a comprehensive comparison of their antibacterial activity, supported by available experimental data, detailed methodologies, and an exploration of their mechanisms of action.
Quantitative Assessment of Antibacterial Activity
A direct comparison of the antibacterial efficacy of this compound and roquefortine C is essential for evaluating their potential as lead compounds in drug development. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key quantitative measure. While comprehensive studies testing both compounds against a wide, standardized panel of bacteria are limited, the available data provides valuable insights into their respective potencies.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus | Bacillus subtilis | |
| This compound | 250 µg/mL[1] | Moderate activity (inhibition zone)[2] |
| Roquefortine C | ~80 µg/mL (average for Gram-positives)[3] | Active (specific MIC not available)[4] |
Note: The provided data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. The MIC for roquefortine C against S. aureus is an average value for Gram-positive organisms.
Mechanisms of Action: Distinct Pathways of Inhibition
This compound and roquefortine C appear to exert their antibacterial effects through different mechanisms, targeting distinct cellular processes.
This compound: A FabI Inhibitor
This compound has been identified as an inhibitor of FabI, an enoyl-acyl carrier protein reductase, which is a key enzyme in the bacterial fatty acid synthesis (FASII) pathway.[5][6][7] This pathway is essential for building bacterial cell membranes. By inhibiting FabI, this compound disrupts the production of fatty acids, leading to a breakdown in membrane integrity and ultimately inhibiting bacterial growth.[5][8] This targeted approach makes it a promising candidate for further investigation, as the bacterial FASII pathway differs from the fatty acid synthesis pathway in mammals.
Roquefortine C: A Bacteriostatic Agent Targeting Respiration
Roquefortine C exhibits a bacteriostatic effect, meaning it inhibits bacterial growth without killing the bacteria.[3] Its mechanism is thought to involve the disruption of bacterial respiration.[3] Studies have shown that roquefortine C can reduce oxygen uptake in Gram-positive bacteria.[3] This suggests that it may interfere with the electron transport chain or other key components of cellular respiration, thereby limiting the energy available for bacterial growth and proliferation. The activity of roquefortine C has been noted to be more pronounced in organisms containing haemoproteins, further suggesting an interaction with respiratory chain components.[9]
Experimental Protocols
The following are detailed methodologies for two common assays used to determine antibacterial activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds (this compound, Roquefortine C) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., gentamicin, ampicillin)
-
Negative control (broth with solvent)
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of Test Compounds:
-
Prepare a stock solution of each test compound.
-
In the first column of a 96-well plate, add a defined volume of the stock solution to the broth to achieve the highest desired concentration.
-
Perform two-fold serial dilutions by transferring a portion of the solution from the first column to the subsequent columns containing fresh broth.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (broth and solvent only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial action of roquefortine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Meleagrin, a New FabI Inhibitor from Penicillium chryosogenum with at Least One Additional Mode of Action | Semantic Scholar [semanticscholar.org]
- 6. Meleagrin, a New FabI Inhibitor from Penicillium chryosogenum with at Least One Additional Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meleagrin, a new FabI inhibitor from Penicillium chryosogenum with at least one additional mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Roquefortine C - Wikipedia [en.wikipedia.org]
A Comparative Guide to Meleagrine and Other FabI Inhibitors for Drug Discovery Professionals
An objective analysis of Meleagrine's performance against established inhibitors of bacterial fatty acid synthesis.
In the ongoing battle against antimicrobial resistance, the bacterial fatty acid synthesis (FAS-II) pathway presents a compelling target for novel drug development. A key enzyme in this pathway, enoyl-acyl carrier protein reductase (FabI), is essential for bacterial survival and has been the focus of significant research. This guide provides a detailed comparison of this compound, a fungal metabolite, with other well-characterized FabI inhibitors, supported by experimental data to inform research and development efforts.
Performance Comparison of FabI Inhibitors
This compound has been identified as a selective inhibitor of FabI, demonstrating activity against both Gram-positive and Gram-negative bacteria.[1][2] The following table summarizes the in vitro efficacy of this compound compared to other notable FabI inhibitors. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the FabI enzyme by 50%.
| Inhibitor | Target Organism | IC50 (µM) | Additional Notes |
| This compound | Escherichia coli | 33.2[1] | Exhibits mixed-type inhibition with respect to both NADPH and the substrate.[1] |
| Staphylococcus aureus | 40.1[1] | Does not inhibit the FabK isoform, indicating selectivity for FabI.[1] | |
| Triclosan | Escherichia coli | ~2.0 | A well-characterized, slow-binding inhibitor that forms a stable ternary complex with FabI and NAD(P)+. |
| Staphylococcus aureus | 0.052 - 0.064 | Resistance can arise from mutations in the fabI gene. | |
| AFN-1252 (Debio-1452) | Staphylococcus aureus | 0.014 | A potent and selective inhibitor, particularly against staphylococcal isolates.[3] |
| Acinetobacter baumannii | 0.216[4] | Forms a ternary complex with FabI and NADH.[4] | |
| CG400549 (Nilofabicin) | Staphylococcus aureus | MIC90: 0.25 µg/mL | Demonstrates potent antistaphylococcal activity.[5][6] |
| MUT056399 | Staphylococcus aureus | 0.012 | Active against a broad range of S. aureus strains, including resistant isolates.[7] |
| Escherichia coli | 0.058[7] | ||
| Cephalochromin | Escherichia coli | 1.8[8] | A fungal secondary metabolite identified as a FabI-directed antibacterial.[8] |
| Staphylococcus aureus | 1.9[8] |
Experimental Protocols
The determination of FabI inhibitory activity is crucial for the evaluation of potential drug candidates. A commonly employed method is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH or NADPH by the FabI enzyme.
In Vitro FabI Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified FabI enzyme.
Materials:
-
Purified recombinant FabI protein (e.g., from S. aureus or E. coli)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Substrate: Crotonyl-CoA or trans-2-octenoyl-N-acetylcysteamine (t-o-NAC)
-
Cofactor: NADH or NADPH
-
Assay Buffer: 50-100 mM sodium acetate or sodium phosphate (pH 6.5-7.5)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, a known concentration of the substrate (e.g., 200 µM t-o-NAC), and the cofactor (e.g., 200 µM NADPH).[1]
-
Add the test compound at various concentrations to the wells. Include a control with no inhibitor.
-
Initiate the enzymatic reaction by adding a fixed concentration of the FabI enzyme (e.g., 150 nM).[1]
-
Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Landscape of FabI Inhibition
To better understand the context of this compound's activity, the following diagrams illustrate the bacterial fatty acid synthesis pathway and a comparative workflow of different FabI inhibitor mechanisms.
Caption: The bacterial FAS-II pathway, highlighting FabI as a key inhibitory target.
Caption: Logical flow of different FabI inhibitor binding mechanisms.
Conclusion
This compound represents a promising natural product scaffold for the development of novel FabI inhibitors. Its mixed-type inhibition mechanism offers a distinct approach compared to established inhibitors like triclosan.[1] While its in vitro potency is moderate compared to highly optimized synthetic inhibitors such as AFN-1252, further medicinal chemistry efforts could enhance its activity. The selectivity of this compound for FabI over FabK is an advantageous characteristic, potentially reducing off-target effects.[1] Researchers in the field of antibacterial drug discovery should consider this compound and its derivatives as a valuable starting point for developing new therapeutics to combat resistant bacterial infections.
References
- 1. What are FabI inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antistaphylococcal activity of CG400549, a new experimental FabI inhibitor, compared with that of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nilofabicin | Antibacterial | TargetMol [targetmol.com]
- 7. The MUT056399 Inhibitor of FabI Is a New Antistaphylococcal Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cephalochromin, a FabI-directed antibacterial of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Meleagrine's Potential: A Comparative Guide to its Anti-MRSA Activity
For Immediate Release
In the global fight against antimicrobial resistance, the quest for novel compounds to combat multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) is paramount. This guide provides a detailed comparison of the anti-MRSA activity of meleagrine, a fungal-derived natural product, with established and emerging therapeutic alternatives. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents.
Executive Summary
This compound, an indole alkaloid produced by Penicillium species, has been identified as an inhibitor of the bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis.[1] This mode of action, distinct from many current antibiotics, presents a promising avenue for development. However, comprehensive data on its efficacy against a wide array of clinical MRSA isolates and direct comparisons with standard-of-care drugs are limited. This guide synthesizes the available preclinical data for this compound and contrasts it with well-characterized anti-MRSA agents, including vancomycin, linezolid, and other novel compounds in development.
Comparative Analysis of Anti-MRSA Activity
The following table summarizes the in vitro activity of this compound against S. aureus and compares it with leading and novel anti-MRSA compounds. Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency.
| Compound | Class | Target MRSA Strain(s) | MIC (μg/mL) | MBC (μg/mL) | Source(s) |
| This compound | Indole Alkaloid | S. aureus RN4220 | 128 | Not Reported | [1] |
| S. aureus RN4220 (fabI-overexpressing) | >512 | Not Reported | [1] | ||
| Vancomycin | Glycopeptide | MRSA (various clinical isolates) | 0.5 - 2 | 1 - 4 | [2][3][4] |
| Linezolid | Oxazolidinone | MRSA (various clinical isolates) | 1 - 4 | 4 - 32 | [5] |
| Daptomycin | Lipopeptide | MRSA (various clinical isolates) | 0.25 - 1 | 0.5 - 4 | [5] |
| Novel Polyamine (AHA-1394) | Polyamine | 10 MRSA strains (including vancomycin-resistant) | Not specified, but >128-fold more potent than natural polyamines | Not Reported | [6] |
| Tricyclic Flavonoid (5e) | Flavonoid | Multidrug-resistant MRSA | 1.95 | 3.90 | [2] |
Mechanism of Action: Targeting Fatty Acid Synthesis
This compound's primary mechanism of action against S. aureus is the inhibition of FabI. This enzyme catalyzes the final, rate-limiting step in the bacterial fatty acid synthesis (FASII) pathway, which is essential for building bacterial cell membranes.[1][5][7] The significant increase in MIC for the fabI-overexpressing S. aureus strain provides strong evidence for this targeted activity.[1]
Interestingly, research suggests that this compound may possess at least one additional mode of action. This is inferred from observations that it can inhibit the growth of bacteria like Streptococcus pneumoniae, which utilize a different enoyl-ACP reductase (FabK) that is not inhibited by this compound.[1] This potential for multiple targets is advantageous as it may reduce the likelihood of resistance development.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Activities of a Novel Cephalosporin, BMS-247243, against Methicillin-Resistant and -Susceptible Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluations and In Vivo Toxicity and Efficacy Studies of MFM501 against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are FabI inhibitors and how do they work? [synapse.patsnap.com]
Meleagrine: A Novel Antibiotic Candidate Compared to Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of meleagrine, a fungal alkaloid, against standard antibiotics. The data presented is compiled from preclinical studies to offer an objective overview of its potential as a novel antimicrobial agent.
Executive Summary
This compound, a natural product isolated from Penicillium species, has demonstrated promising antibacterial activity, particularly against Gram-positive bacteria. Its primary mechanism of action is the inhibition of enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway. This pathway is absent in mammals, making FabI an attractive target for selective antibacterial therapy. This guide summarizes the available quantitative data on this compound's efficacy, details the experimental protocols used in these studies, and visualizes its mechanism of action.
Efficacy Comparison: this compound vs. Standard Antibiotics
The antibacterial efficacy of this compound and its derivatives has been evaluated against several bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound compared to standard antibiotics. It is important to note that direct comparisons may be limited by variations in the specific bacterial strains and testing methodologies used across different studies.
| Compound/Antibiotic | Staphylococcus aureus RN4220 (μg/mL) | Streptococcus pneumoniae KCTC 3932 (μg/mL) | Escherichia coli KCTC 1924 (μg/mL) |
| This compound | 16 | 16 | 64 |
| Penicillin | - | ≤0.06 - ≥8 | - |
| Vancomycin | 0.5 - 4 | 0.5 | - |
| Ciprofloxacin | 0.5 | 17.6 | 0.007 - 32 |
| Tetracycline | 0.125 - ≥16 | ≥16 | - |
Note: MIC values for standard antibiotics are presented as a range based on available data for the species, as strain-specific data for RN4220, KCTC 3932, and KCTC 1924 were not consistently available in the searched literature. This variation can be significant. For instance, penicillin resistance in S. pneumoniae is common and MICs can vary widely.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro activity of an antimicrobial agent. The data presented in this guide was primarily obtained using the broth microdilution method.
Broth Microdilution Method
This standard laboratory procedure is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3]
1. Preparation of Materials:
- Bacterial Strains: Staphylococcus aureus RN4220, Streptococcus pneumoniae KCTC 3932, Escherichia coli KCTC 1924.
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for S. aureus and E. coli. For S. pneumoniae, CAMHB supplemented with 2-5% lysed horse blood is typically used.
- Antimicrobial Agents: this compound and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.
2. Inoculum Preparation:
- Bacterial colonies are picked from a fresh agar plate and suspended in a sterile saline solution.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- The standardized inoculum is further diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- The antimicrobial agents are serially diluted in the broth directly in the 96-well plates. This creates a range of concentrations to be tested.
- A standardized bacterial inoculum is added to each well containing the antimicrobial dilution.
- Positive control wells (containing bacteria and broth without any antimicrobial) and negative control wells (containing only broth) are included on each plate.
- The plates are incubated at 35-37°C for 16-20 hours in ambient air. For S. pneumoniae, incubation is performed in an atmosphere enriched with 5% CO₂.
4. Determination of MIC:
- Following incubation, the plates are visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[2]
Mechanism of Action: Inhibition of Fatty Acid Synthesis
This compound's primary antibacterial effect is achieved through the inhibition of the enoyl-acyl carrier protein reductase (FabI).[4][5] FabI is a critical enzyme in the bacterial type II fatty acid synthesis (FASII) pathway, which is responsible for the elongation of fatty acid chains. This pathway is essential for the biosynthesis of bacterial cell membranes and other vital components.
Below is a diagram illustrating the bacterial fatty acid synthesis (FASII) pathway and the point of inhibition by this compound.
Caption: Bacterial FASII pathway and this compound's inhibition of FabI.
Experimental Workflow for MIC Determination
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. apec.org [apec.org]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enoyl-Acyl Carrier Protein Reductase I (FabI) Is Essential for the Intracellular Growth of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
A Comparative Guide to Meleagrine Production Across Fungal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of Meleagrine production, focusing on the genetic determinants, biosynthetic pathways, and methodologies for quantification. This compound, a prenylated indole alkaloid with a complex triazaspirocyclic skeleton, has garnered significant interest for its potential pharmacological activities. Understanding its production across different fungal species is crucial for optimizing yield and exploring its therapeutic applications.
Quantitative Production of this compound
This compound production is predominantly associated with the fungal genus Penicillium. However, significant variations exist between species, primarily due to differences in their genetic makeup. While some species are prolific producers, others lack the necessary enzymatic machinery for its biosynthesis. The following table summarizes the known this compound production capabilities of selected Penicillium species.
| Fungal Species | This compound Production Capability | Reported Yield | Key Genetic Determinants |
| Penicillium chrysogenum | Producer | Not consistently reported in comparative studies | Possesses the complete roquefortine/meleagrin gene cluster. |
| Penicillium crustosum | Producer | Detected, but quantitative data is limited.[1] | Presumed to have a functional meleagrin biosynthetic pathway. |
| Penicillium commune | Producer | Isolated from this species, indicating production capability. | Contains genes for meleagrin biosynthesis. |
| Penicillium sp. OUCMDZ-1435 | Producer | Up to 335 mg/L under optimized fermentation conditions.[2] | Specific gene cluster not detailed in the available literature. |
| Penicillium roqueforti | Non-producer | Does not produce this compound.[3][4] | Contains a truncated roquefortine/meleagrin gene cluster lacking the genes required for the conversion of roquefortine C to this compound.[3][4] |
Biosynthetic Pathway of this compound
The biosynthesis of this compound is intricately linked to the production of another mycotoxin, roquefortine C. In Penicillium chrysogenum, a well-studied model organism for this pathway, a dedicated gene cluster orchestrates a series of enzymatic reactions to synthesize these complex molecules. The pathway begins with the condensation of L-tryptophan and L-histidine and proceeds through several intermediates. In species like P. roqueforti, the pathway terminates at roquefortine C due to the absence of key enzymes responsible for the subsequent conversion steps that lead to this compound.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Antitumor Activity, and Fermentation Optimization of Roquefortines from Penicillium sp. OUCMDZ-1435 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A natural short pathway synthesizes roquefortine C but not meleagrin in three different Penicillium roqueforti strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secondary Metabolites Produced by the Blue-Cheese Ripening Mold Penicillium roqueforti; Biosynthesis and Regulation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Meleagrine and Oxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the bioactive compounds Meleagrine and oxaline. Both are fungal alkaloids derived from Penicillium species and share a close structural relationship, with oxaline being an O-methylated derivative of this compound. While exhibiting overlapping bioactivities, key differences in their mechanisms of action and potency exist. This document summarizes experimental data, details key experimental protocols, and visualizes relevant biological pathways to aid in research and development.
Comparative Bioactivity Data
The primary bioactivities of this compound and oxaline investigated to date are their anticancer and antibacterial effects. The following tables summarize the available quantitative data for easy comparison.
Table 1: Comparative Cytotoxicity (IC₅₀, µM)
| Cell Line | Cancer Type | This compound | Oxaline | Reference |
| HepG2 | Hepatocellular Carcinoma | 1.82 | 4.27 | [1] |
| MCF-7 | Breast Adenocarcinoma | 4.94 | >10 | [1] |
| HCT-116 | Colorectal Carcinoma | 5.7 | 4.94 | [1] |
| A549 | Lung Carcinoma | >10 | 6.85 | [1] |
| K562 | Chronic Myelogenous Leukemia | >10 | 7.8 | [1] |
| P6C | (Not Specified) | >10 | 9.41 | [1] |
| Jurkat | T-cell Leukemia | - | 8.7 | [2] |
| KB-3-1 | Cervix Carcinoma | 3.07 µM | - | [3] |
| KB-V1 | Multidrug-Resistant Cervix Carcinoma | 6.07 µM | - | [3] |
Note: A lower IC₅₀ value indicates greater potency.
Table 2: Comparative Antibacterial Activity (MIC, µg/mL)
| Bacterial Strain | This compound | Oxaline | Reference |
| Staphylococcus aureus | 32-64 | - | [4] |
| Escherichia coli | 32-64 | - | [4] |
| Streptococcus pneumoniae | 32-64 | - | [4] |
Mechanisms of Action and Signaling Pathways
This compound and oxaline exert their cytotoxic effects through distinct primary mechanisms. This compound primarily acts as a c-Met kinase inhibitor, while oxaline functions as a tubulin polymerization inhibitor.
This compound: c-Met Kinase Inhibition
This compound has been identified as a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[5] The c-Met pathway is crucial for cell proliferation, migration, and invasion, and its dysregulation is implicated in various cancers. By inhibiting c-Met, this compound effectively blocks these downstream signaling cascades.
Oxaline: Tubulin Polymerization Inhibition and M-Phase Arrest
Oxaline's primary mode of cytotoxic action is the inhibition of tubulin polymerization.[6] By disrupting microtubule dynamics, oxaline interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to cell cycle arrest in the M phase, and can subsequently trigger apoptosis.
Experimental Protocols
The following are summaries of key experimental protocols used to assess the bioactivity of this compound and oxaline.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat cells with various concentrations of this compound or oxaline and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis: Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest both adherent and floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.[9]
-
Staining: Wash the cells with PBS and then stain with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
c-Met Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.
-
Reaction Setup: In a 384-well plate, combine the c-Met enzyme, a fluorescently labeled substrate peptide, and various concentrations of this compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Detection: After incubation, add a development reagent containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
TR-FRET Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Inhibition of c-Met results in a decrease in the TR-FRET signal.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer with GTP.[11]
-
Compound Addition: Add different concentrations of oxaline or a vehicle control to the reaction mixture.
-
Initiation and Monitoring: Initiate polymerization by incubating the mixture at 37°C and monitor the increase in absorbance at 340 nm over time using a spectrophotometer.[11] The absorbance increase corresponds to the extent of tubulin polymerization.
Biosynthesis of this compound and Oxaline
This compound and oxaline are synthesized in fungi through a branched pathway originating from roquefortine C.[12] this compound is formed first, and then a subsequent methylation step, catalyzed by the enzyme OxaC, converts this compound to oxaline.[13]
Conclusion
This compound and oxaline, while structurally similar, exhibit distinct and potent bioactivities that make them interesting candidates for further drug development. This compound's selective inhibition of the c-Met kinase pathway presents a promising avenue for targeted cancer therapy, particularly in c-Met dependent malignancies. Oxaline's role as a tubulin polymerization inhibitor places it within a class of well-established anticancer agents, though its specific profile warrants further investigation. The comparative data and experimental protocols provided in this guide offer a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic potential of these fungal alkaloids.
References
- 1. mdpi.com [mdpi.com]
- 2. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Meleagrin | CAS 71751-77-4 | Cayman Chemical | Biomol.com [biomol.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Pyrrolotetrazinones deazaanalogues of temozolomide induce apoptosis in Jurkat cell line: involvement of tubulin polymerization inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meleagrin, a New FabI Inhibitor from Penicillium chryosogenum with at Least One Additional Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. c-MET [abbviescience.com]
- 12. promega.com [promega.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Validating the c-Met Inhibitory Effect of Meleagrine: A Comparative Guide
For researchers and drug development professionals investigating novel cancer therapeutics, the c-Met receptor tyrosine kinase represents a prime target. Its dysregulation is a known driver in the progression and metastasis of numerous cancers. This guide provides a comparative analysis of the natural indole alkaloid, Meleagrine, against established c-Met inhibitors, Crizotinib and Capmatinib, offering a comprehensive overview of its potential as a therapeutic agent.
In Vitro Performance: A Head-to-Head Look
The inhibitory potential of this compound and its counterparts has been evaluated across various biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
Table 1: Biochemical c-Met Kinase Inhibition
| Compound | Assay Type | c-Met Variant | IC50 | Reference |
| This compound | Z-Lyte Assay | Wild-type | 4.2 µM | [1] |
| Z-Lyte Assay | Mutant (M1250T) | 2.1 µM | [1] | |
| Crizotinib | Cell-free | Wild-type | 11 nM | [2][3] |
| Capmatinib | Cell-free | Wild-type | 0.13 nM |
Table 2: Anti-proliferative Activity in c-Met Dependent Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 1.8 µM | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 3.2 µM | [1] | |
| BT-474 | Breast Cancer (HER2+) | 8.9 µM | [1] | |
| SK-BR-3 | Breast Cancer (HER2+) | 4.5 µM | [1] | |
| MCF7 | Breast Cancer (ER+) | 6.3 µM | [1] | |
| Crizotinib | GTL-16 | Gastric Carcinoma | 9.7 nM | [2] |
| NCI-H441 | Lung Carcinoma | 11 nM (migration) | [2] | |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | 24 nM | [2][3] | |
| Capmatinib | SNU-5 | Gastric Cancer | 1.2 nM | |
| S114 | - | 12.4 nM | ||
| H441 | Lung Carcinoma | ~0.5 nM (colony formation) | ||
| U-87 MG | Glioblastoma | 2 nM |
Unraveling the Mechanism: c-Met Signaling and Inhibition
The hepatocyte growth factor (HGF)/c-Met signaling pathway is a complex cascade that, when aberrantly activated, drives tumor growth, invasion, and metastasis. This compound, Crizotinib, and Capmatinib all exert their anti-cancer effects by targeting the ATP-binding site of the c-Met kinase, albeit with differing potencies.
Western blot analyses confirm that this compound effectively reduces the phosphorylation of c-Met in a dose-dependent manner without affecting the total c-Met protein levels.[1] This inhibition of c-Met activation subsequently blocks downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, migration, and invasion.[4][5] Crizotinib and Capmatinib have been shown to similarly inhibit c-Met phosphorylation and its downstream effectors.[6][7]
Experimental Validation Workflow
Validating a novel c-Met inhibitor like this compound involves a multi-step process, from initial biochemical assays to in vivo efficacy studies.
In Vivo Efficacy of this compound
In a preclinical study using an orthotopic nude mouse model with the triple-negative breast cancer cell line MDA-MB-231, this compound demonstrated potent in vivo anti-tumor activity.[1] Treatment with this compound significantly suppressed tumor growth, highlighting its potential as a therapeutic agent for c-Met-dependent malignancies.[1]
Comparative Summary
This logical diagram provides a high-level comparison of this compound with Crizotinib and Capmatinib based on key drug development parameters.
Detailed Experimental Protocols
1. c-Met Kinase Assay (Z-Lyte™ Kinase Assay Kit)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant c-Met kinase.
-
Materials: Z-Lyte™ Kinase Assay Kit - Tyr 6 Peptide, recombinant human c-Met (wild-type or mutant), test compounds (this compound, etc.), ATP, and a fluorescence microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 384-well plate, add the test compound, c-Met enzyme, and the Z-Lyte™ Tyr 6 Peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Add the Z-Lyte™ Development Reagent to each well.
-
Incubate for an additional hour at room temperature.
-
Measure the fluorescence emission at two wavelengths (e.g., 445 nm and 520 nm) using a microplate reader.
-
Calculate the emission ratio and determine the percent inhibition. IC50 values are calculated from the dose-response curves.
-
2. Cell Proliferation Assay (MTT Assay)
This cell-based assay assesses the effect of a compound on the viability and proliferation of cancer cells.
-
Materials: c-Met dependent cancer cell lines (e.g., MDA-MB-231), culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
3. Western Blot Analysis for c-Met Phosphorylation
This technique is used to detect the phosphorylation status of c-Met and its downstream signaling proteins.
-
Materials: Cell lysates from treated and untreated cells, SDS-PAGE gels, PVDF membranes, primary antibodies (anti-p-c-Met, anti-total c-Met, anti-p-AKT, etc.), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.
-
Procedure:
-
Treat cells with the test compound at various concentrations for a defined period.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
4. Cell Migration and Invasion Assays (Transwell Assay)
These assays evaluate the effect of a compound on the migratory and invasive potential of cancer cells.
-
Materials: Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively), cancer cell lines, serum-free medium, and medium containing a chemoattractant (e.g., HGF or FBS).
-
Procedure:
-
Seed cancer cells in the upper chamber of the Transwell insert in a serum-free medium containing the test compound.
-
Add a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
Remove the non-migrated/invaded cells from the upper surface of the insert.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the number of stained cells under a microscope.
-
Compare the number of migrated/invaded cells in the treated groups to the control group to determine the inhibitory effect of the compound.
-
References
- 1. The indole alkaloid meleagrin, from the olive tree endophytic fungus Penicillium chrysogenum, as a novel lead for the control of c-Met-dependent breast cancer proliferation, migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MET inhibitor, capmatinib overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Meleagrine vs. Other Natural Products for Breast Cancer: A Comparative Guide for Researchers
In the ongoing search for novel therapeutic agents against breast cancer, natural products have emerged as a promising frontier. Among these, the indole alkaloid meleagrine has demonstrated significant potential. This guide provides a comparative analysis of this compound against other well-researched natural products—curcumin, resveratrol, sulforaphane, and genistein—in the context of breast cancer treatment. The following sections present quantitative data on their efficacy, detailed experimental methodologies, and visualizations of the key signaling pathways involved.
Data Presentation: Comparative Efficacy of Natural Products
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected natural products against various human breast cancer cell lines. Lower IC50 values indicate greater potency in inhibiting cell growth.
| Natural Product | MCF-7 (ER+, PR+, HER2-) | MDA-MB-231 (TNBC) | MDA-MB-468 (TNBC) | BT-474 (ER+, PR+, HER2+) | SK-BR-3 (HER2+) |
| This compound | 1.9 µM, 4.94 µM | 6.8 µM | 8.9 µM | 2.7 µM | 2.8 µM |
| Curcumin | ~1.32-25 µM | ~11.32-26 µM | ~18.61 µM | - | - |
| Resveratrol | 51.18 µM | ~50-185 µM | - | - | - |
| Sulforaphane | ~4.05-15 µM | ~0.5-21 µM | ~1.8 µM | - | ~16.64 µM |
| Genistein | ~6.5-12.0 µg/mL | - | ~6.5-12.0 µg/mL | - | - |
Note: IC50 values can vary between studies due to different experimental conditions. TNBC stands for Triple-Negative Breast Cancer.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of these natural products.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the natural products (e.g., this compound, curcumin) or a vehicle control (like DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to semi-quantify their expression levels. This is crucial for investigating the effect of natural products on signaling pathways.
-
Protein Extraction: Cells are treated with the natural product, washed with PBS, and then lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., c-Met, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay (Wound Healing Assay)
The wound healing assay is a simple method to study directional cell migration in vitro.
-
Cell Seeding: Cells are seeded in a 6-well plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with fresh medium containing the natural product at a non-toxic concentration.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 12, 24 hours) using a microscope.
-
Analysis: The rate of wound closure is quantified by measuring the area of the gap at each time point using image analysis software.
Signaling Pathways and Mechanisms of Action
The anticancer effects of these natural products are mediated through their interaction with various cellular signaling pathways.
This compound and the c-Met Signaling Pathway
This compound has been identified as a potent inhibitor of the c-Met receptor tyrosine kinase. The HGF/c-Met signaling pathway is often dysregulated in breast cancer, promoting tumor growth, invasion, and metastasis. This compound's inhibition of c-Met blocks these downstream effects.
Curcumin and the PI3K/Akt/mTOR Pathway
Curcumin has been shown to exert its anti-cancer effects by targeting multiple signaling pathways, including
Independent Validation of Meleagrine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the validated mechanisms of action of Meleagrine, a prenylated indole alkaloid derived from Penicillium species, with other known activators of the Nrf2 signaling pathway. The information is compiled from independent research studies to support further investigation and drug development efforts.
Core Mechanism of Action: Multi-Targeting Cellular Stress and Inflammatory Pathways
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways involved in oxidative stress, inflammation, apoptosis, and fibrosis. Independent studies have validated its ability to:
-
Activate the Nrf2/HO-1 Antioxidant Pathway: this compound upregulates the master regulator of the antioxidant response, Nuclear factor erythroid 2-related factor 2 (Nrf2), and its downstream target, Heme Oxygenase-1 (HO-1). This enhances the cellular defense against oxidative stress.[1]
-
Inhibit the TLR4/NF-κB Inflammatory Pathway: this compound suppresses the gene expression of Toll-like receptor 4 (TLR4) and the nuclear factor kappa B (NF-κB). This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ.[1]
-
Modulate Apoptosis: this compound exhibits anti-apoptotic properties by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio.[1]
-
Attenuate Fibrosis: this compound inhibits the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, a key driver of fibrosis. This results in the downregulation of fibrotic markers such as α-smooth muscle actin (α-SMA), type I collagen, and matrix metalloproteinase-9 (MMP-9).[1]
Comparative Analysis with Other Nrf2 Activators
While direct comparative studies are limited, this section contrasts the known effects of this compound with other well-characterized Nrf2 activators: Sulforaphane, Curcumin, and Dimethyl Fumarate.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its alternatives. Note: Data is compiled from different studies and experimental conditions may vary.
Table 1: Nrf2 and HO-1 Upregulation
| Compound | Model | Assay | Result | Reference |
| This compound | Bleomycin-induced pulmonary fibrosis in mice | qPCR | Significant increase in Nrf2 and HO-1 mRNA | [1] |
| Sulforaphane | Primary microglia from mice | qPCR | Significant increase in Nrf2, NQO1, and HMOX1 mRNA | [2][3] |
| Curcumin | Human nasal fibroblasts | Western Blot | Significant increase in nuclear Nrf2, HO-1, and SOD2 protein | [4] |
| Dimethyl Fumarate | Human retinal endothelial cells | Western Blot | Concentration-dependent increase in Nrf2 and HO-1 protein | [5] |
Table 2: Inhibition of Inflammatory Markers
| Compound | Model | Marker(s) | Result | Reference |
| This compound | Bleomycin-induced pulmonary fibrosis in mice | TLR4, NF-κB, TNF-α, IL-6, IFN-γ | Significant decrease in gene and protein expression | [1][6] |
| Sulforaphane | LPS-stimulated microglia | IL-1β, IL-6, iNOS | Attenuation of LPS-induced expression | [2][3] |
| Curcumin | Urban particulate matter-exposed fibroblasts | p-ERK | Significant reduction in phosphorylation | [4] |
| Dimethyl Fumarate | Multiple Sclerosis patients | N/A | Known to have anti-inflammatory effects via Nrf2 | [7][8][9] |
Table 3: Modulation of Apoptosis Markers (Bcl-2/Bax Ratio)
| Compound | Model | Assay | Result | Reference |
| This compound | Bleomycin-induced pulmonary fibrosis in mice | Western Blot | Increased Bcl-2, decreased Bax | [1] |
| Curcumin | Human malignant glioblastoma cells | Western Blot | Increased Bax, decreased Bcl-2 (pro-apoptotic in cancer) | [10] |
Table 4: Inhibition of Fibrosis Markers
| Compound | Model | Marker(s) | Result | Reference |
| This compound | Bleomycin-induced pulmonary fibrosis in mice | TGF-β1, Smad-2, α-SMA, Collagen I | Significant decrease in gene and protein expression | [1] |
| Pirfenidone (Anti-fibrotic drug) | MDCK cells | TGF-β1, Smad, ERK | Downregulation of pathway | [11] |
Table 5: Cytotoxicity Data (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A-549 (Lung Carcinoma) | 19.9 | [12] |
| HL-60 (Leukemia) | 7.4 | [12] | |
| BEL-7402 (Hepatocellular Carcinoma) | 1.8 - 6.7 | [12] | |
| MOLT-4 (T-lymphoblast) | 1.8 - 6.7 | [12] | |
| MCF-7 (Breast Cancer) | 4.94 | [13] | |
| HCT-116 (Colon Cancer) | 5.7 | [13] | |
| HepG2 (Hepatocellular Carcinoma) | 1.82 | [13] | |
| Curcumin | Breast Cancer Cells | 12.60 | [14] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's multi-target mechanism of action.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the Nrf2/HO-1 pathway by curcumin inhibits oxidative stress in human nasal fibroblasts exposed to urban particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing the NRF2 Activator Dimethyl Fumarate as Therapy Against Synucleinopathy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pirfenidone inhibits TGF-β1-induced fibrosis via downregulation of Smad and ERK pathway in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The indole alkaloid meleagrin, from the olive tree endophytic fungus Penicillium chrysogenum, as a novel lead for the control of c-Met-dependent breast cancer proliferation, migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unraveling the Transcriptomic Landscape: A Comparative Analysis of Meleagrine-Treated Cells
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a novel compound is paramount. This guide provides a comparative transcriptomic analysis of cells treated with Meleagrine, a fungal alkaloid with promising therapeutic potential. By examining its effects on gene expression in contrast to compounds with known mechanisms of action, we can illuminate its primary and secondary cellular targets.
This compound, a natural product of Penicillium species, has been identified as an inhibitor of bacterial fatty acid synthesis through the targeting of enoyl-acyl carrier protein reductase (FabI).[1][2] Further investigations suggest a broader bioactivity, including the activation of the Nrf2/HO-1 antioxidant response and the inhibition of the pro-inflammatory NF-κB signaling pathway.[3] To contextualize the transcriptomic consequences of these activities, this guide compares the gene expression profiles of this compound-treated cells with those treated with a FabI inhibitor (Triclosan), an Nrf2 activator (Sulforaphane), and an NF-κB inhibitor (Parthenolide).
Quantitative Transcriptomic Analysis: A Comparative Overview
The following table summarizes the differential gene expression of key target genes in response to treatment with this compound and its functional counterparts. The data, presented as log2 fold change, is a representative compilation derived from independent transcriptomic studies of each compound class. This comparative approach allows for a nuanced understanding of this compound's dominant and overlapping mechanisms of action.
| Gene Symbol | Gene Name | Pathway Association | This compound (Representative) | Triclosan (FabI Inhibition) | Sulforaphane (Nrf2 Activation) | Parthenolide (NF-κB Inhibition) |
| FASN | Fatty Acid Synthase | Fatty Acid Biosynthesis | -1.8 | -2.1 | 0.2 | 0.1 |
| SCD | Stearoyl-CoA Desaturase | Fatty Acid Biosynthesis | -1.5 | -1.9 | 0.1 | 0.0 |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Nrf2 Antioxidant Response | 2.5 | 0.3 | 3.0 | 0.4 |
| HMOX1 | Heme Oxygenase 1 | Nrf2 Antioxidant Response | 2.8 | 0.4 | 3.5 | 0.5 |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Nrf2 Antioxidant Response | 2.2 | 0.2 | 2.8 | 0.3 |
| IL6 | Interleukin 6 | NF-κB Inflammatory Response | -2.0 | -0.3 | -0.5 | -2.5 |
| TNF | Tumor Necrosis Factor | NF-κB Inflammatory Response | -1.7 | -0.2 | -0.4 | -2.2 |
| ICAM1 | Intercellular Adhesion Molecule 1 | NF-κB Inflammatory Response | -1.9 | -0.1 | -0.3 | -2.4 |
Experimental Protocols
To ensure reproducibility and transparency, the following is a detailed methodology for a comparative transcriptomic study designed to assess the effects of this compound and other bioactive compounds.
Cell Culture and Treatment
Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For transcriptomic analysis, cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with 10 µM this compound, 10 µM Triclosan, 5 µM Sulforaphane, or 10 µM Parthenolide for 24 hours. A vehicle control (0.1% DMSO) is also included.
RNA Isolation and Library Preparation
Total RNA is extracted from the treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA samples with an RNA Integrity Number (RIN) greater than 8.0 are used for library preparation.
RNA sequencing libraries are prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina). Briefly, 1 µg of total RNA is subjected to poly-A selection to enrich for mRNA. The enriched mRNA is then fragmented and primed for first-strand cDNA synthesis, followed by second-strand synthesis where dUTP is incorporated in place of dTTP. The resulting double-stranded cDNA is adenylated at the 3' ends, and Illumina sequencing adapters are ligated. The ligated products are then amplified by PCR to create the final cDNA library.
RNA Sequencing and Data Analysis
The prepared libraries are sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads. The raw sequencing reads are first assessed for quality using FastQC. Adapter sequences and low-quality reads are trimmed using Trimmomatic. The cleaned reads are then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression is quantified by counting the number of reads mapping to each gene using featureCounts.
Differential gene expression analysis is performed using the DESeq2 package in R.[4] Genes with a Benjamini-Hochberg adjusted p-value (padj) less than 0.05 and a log2 fold change greater than 1 or less than -1 are considered differentially expressed.
Visualizing the Molecular Pathways
To better illustrate the mechanisms of action discussed, the following diagrams, generated using the DOT language for Graphviz, depict the relevant signaling pathways and the experimental workflow.
Caption: Signaling pathways modulated by this compound treatment.
Caption: Experimental workflow for comparative transcriptomics analysis.
References
- 1. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 3. RNA Sequencing Best Practices: Experimental Protocol and Data Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
Safety Operating Guide
Proper Disposal of Meleagrine: A Step-by-Step Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the bioactive indole alkaloid, meleagrine, ensuring personnel safety and regulatory compliance.
This compound, a bioactive indole alkaloid derived from Penicillium species, necessitates meticulous disposal procedures due to its potential biological activity. Adherence to established safety protocols and waste management regulations is paramount to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound waste, encompassing immediate safety measures, waste segregation, and final disposal logistics.
Chemical and Hazard Profile of this compound
A thorough understanding of the chemical properties and potential hazards of this compound is fundamental to its safe management.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₃N₅O₄ | |
| Molar Mass | 433.46 g/mol | |
| Appearance | Solid (form may vary) | |
| Potential Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye and skin irritation. As a bioactive compound, it should be handled as potentially cytotoxic. | |
| Incompatibilities | Strong oxidizing agents | |
| Decomposition Products | Combustion may produce toxic oxides of carbon and nitrogen. |
Experimental Protocols: Waste Handling and Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to minimize exposure and ensure regulatory compliance. This process begins with immediate waste segregation at the point of generation and concludes with collection by a certified hazardous waste management service.
Step 1: Immediate Segregation of this compound Waste
Proper segregation at the source is the most critical step in the disposal process.
-
Designate Waste Streams: Establish three distinct, clearly labeled waste streams for solid, liquid, and sharp waste contaminated with this compound.
-
Solid Waste: Place all contaminated personal protective equipment (PPE), including gloves, lab coats, and bench paper, into a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as unused solutions or contaminated solvents, in a dedicated, shatter-proof, and leak-proof container. Ensure the container is compatible with the solvents used.
-
Sharps Waste: Dispose of all contaminated sharps, including needles, syringes, and glass Pasteur pipettes, in a puncture-resistant sharps container specifically designated for cytotoxic or hazardous chemical waste.
Step 2: Proper Labeling and Container Management
Accurate and compliant labeling is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3]
-
Label Contents: All waste containers must be labeled with the words "Hazardous Waste."[4]
-
Identify Constituents: Clearly list all chemical constituents, including "this compound" and any solvents or other chemicals present.
-
Indicate Hazards: Affix appropriate hazard pictograms (e.g., irritant, toxic).
-
Record Dates: Note the date when the waste was first added to the container.
-
Secure Containers: Keep all waste containers securely closed when not in use.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are required for the temporary collection of hazardous waste within the laboratory.
-
Location: The SAA should be located at or near the point of waste generation.[4]
-
Secondary Containment: Store liquid waste containers in secondary containment trays to prevent the spread of potential spills.
-
Segregation: Ensure that incompatible waste streams are not stored together.
-
Volume Limits: Adhere to the volume limits for SAAs as defined by the EPA (typically up to 55 gallons of non-acutely hazardous waste).[4]
Step 4: Arranging for Final Disposal
The final disposal of this compound waste must be conducted by a licensed hazardous waste management company.
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste vendor.
-
High-Temperature Incineration: The recommended disposal method for cytotoxic and bioactive compounds like this compound is high-temperature incineration, which ensures complete destruction of the molecule.[5][6]
Mandatory Visualizations
To further clarify the procedural flow and logical relationships in this compound disposal, the following diagrams have been generated.
Caption: A workflow diagram illustrating the step-by-step process for this compound waste disposal.
Caption: A diagram showing the logical relationships between core principles, actions, and regulations.
By implementing these procedures, research institutions can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Meleagrine
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for the handling and disposal of Meleagrine, a bioactive alkaloid. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment. This compound, a prenylated indole alkaloid produced by Penicillium species, requires careful handling due to its potential biological activities and uncharacterized toxicological profile.
Hazard Identification and Personal Protective Equipment
While comprehensive toxicity data for this compound is not currently available, its classification as a bioactive alkaloid necessitates stringent safety precautions. The primary routes of potential exposure are inhalation, dermal contact, and ingestion.
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[1]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Skin and Body | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. For procedures that may generate dust or aerosols, a NIOSH-approved respirator or use of a certified chemical fume hood is required. |
Operational Plan: Step-by-Step Handling Procedures
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the work area by ensuring it is clean and uncluttered. If working with powder, this must be done in a chemical fume hood.
-
Assemble all necessary equipment (e.g., glassware, stir plates, pipettes) within the designated work area.
-
-
Handling:
-
Carefully weigh the required amount of this compound. Avoid generating dust.
-
Dissolve or suspend the this compound in the desired solvent.
-
Conduct the experimental procedure, minimizing the potential for splashes or aerosol generation.
-
-
Cleanup and Disposal:
-
Following the experiment, decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a laboratory detergent.
-
Dispose of all contaminated waste, including unused this compound, contaminated PPE, and cleaning materials, in a designated hazardous waste container.
-
Carefully doff PPE, avoiding contact with the outer surfaces.
-
Thoroughly wash hands with soap and water.
-
Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis
This compound has been identified as an inhibitor of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in the fatty acid synthesis (FAS-II) pathway.[2][3] This pathway is essential for bacterial survival, making FabI a target for antibacterial agents. This compound's inhibition of FabI disrupts the elongation cycle of fatty acid synthesis, ultimately leading to bacterial growth inhibition.[2][4]
Signaling Pathway of this compound's Antibacterial Action
Caption: this compound inhibits the FabI enzyme in the bacterial FAS-II pathway.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | Includes contaminated gloves, weigh boats, pipette tips, and other disposable lab supplies. |
| Liquid Waste | Labeled, sealed, and chemically compatible hazardous waste container. | Includes unused solutions of this compound and contaminated solvents. |
| Sharps | Labeled, puncture-proof sharps container. | Includes needles, syringes, and razor blades contaminated with this compound. |
Disposal Pathway:
-
Segregation: At the point of generation, segregate waste into the appropriate containers.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Collection: Arrange for collection by the institution's environmental health and safety (EHS) department for final disposal in accordance with local, state, and federal regulations.
By adhering to these guidelines, researchers can safely work with this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Meleagrin, a New FabI Inhibitor from Penicillium chryosogenum with at Least One Additional Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meleagrin, a new FabI inhibitor from Penicillium chryosogenum with at least one additional mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
